Ethyl 2-(2,6-dichlorophenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIULTZDJYYIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 2-(2,6-dichlorophenyl)acetate chemical properties
An In-depth Technical Guide on the Chemical Properties of Ethyl 2-(2,6-dichlorophenyl)acetate
Introduction
This compound is a halogenated aromatic compound with applications as a useful research chemical and as an impurity in the synthesis of certain pharmaceutical compounds.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | (2,6-Dichlorophenyl)acetic acid ethyl ester, Ethyl 2,6-Dichlorobenzeneacetate, Guanfacine Impurity 6 | [2][3] |
| CAS Number | 90793-64-9 | [2][3] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [2][3][4] |
| Molecular Weight | 233.09 g/mol | [2][3][4] |
| InChI | InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | [2][3] |
| InChIKey | XIIULTZDJYYIKR-UHFFFAOYSA-N | [2][4] |
| SMILES | CCOC(=O)CC1=C(C=CC=C1Cl)Cl | [2][3] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Physical Form | Solid, Low Melting Solid, Neat | [1][4] |
| Melting Point | >33.0°C | [5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly) | [5] |
| Storage Temperature | Refrigerator, under inert atmosphere | [5] |
Chemical Synthesis and Reactivity
Synthesis
This compound is typically synthesized via the esterification of 2,6-dichlorophenylacetic acid. The precursor, 2,6-dichlorophenylacetic acid, can be prepared through various methods, including the hydrolysis of (2,6-dichloro-phenyl)-acetonitrile.[6]
Experimental Protocol: Esterification of 2,6-Dichlorophenylacetic Acid
This protocol describes a general procedure for the synthesis of this compound from its corresponding carboxylic acid.
-
Materials:
-
2,6-Dichlorophenylacetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated) or another suitable acid catalyst (e.g., thionyl chloride)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorophenylacetic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or column chromatography.
-
Reactivity and Stability
-
Stability: The compound is stable under normal storage conditions.[8] It is recommended to store it in a refrigerator under an inert atmosphere.[5]
-
Hazardous Reactions: No known hazardous reactions have been reported under normal conditions of use.[9]
-
Conditions to Avoid: Specific conditions to avoid are not extensively documented, but as a general precaution for organic esters, strong oxidizing agents and strong bases should be avoided.[9]
Safety Information
Based on safety data for similar compounds, this compound may cause skin and eye irritation.[9] It is advised to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9]
Visualizations
Diagram 1: Synthesis Workflow
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound CAS#: [m.chemicalbook.com]
- 6. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
An In-depth Technical Guide to Ethyl 2-(2,6-dichlorophenyl)acetate
CAS Number: 90793-64-9
This technical guide provides a comprehensive overview of Ethyl 2-(2,6-dichlorophenyl)acetate, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectroscopic characterization, and applications.
Chemical and Physical Properties
This compound is a halogenated benzene derivative with the molecular formula C₁₀H₁₀Cl₂O₂.[1] It is also known by other names, including (2,6-Dichlorophenyl)acetic acid ethyl ester and Ethyl 2,6-Dichlorobenzeneacetate.[1] The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 90793-64-9 | [1] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 233.09 g/mol | [1] |
| Physical Form | Solid, Low Melting Solid | [2] |
| Purity | ≥99.0% | [2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly) | [3] |
| InChI Key | XIIULTZDJYYIKR-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The primary synthetic route to this compound is through the esterification of 2-(2,6-dichlorophenyl)acetic acid.
Experimental Protocol: Esterification of 2-(2,6-dichlorophenyl)acetic acid
This protocol is based on general esterification procedures and information gleaned from related syntheses.
Materials:
-
2-(2,6-dichlorophenyl)acetic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2,6-dichlorophenyl)acetic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification: The crude product can be purified by silica gel column chromatography, typically using a solvent system such as a mixture of ethyl acetate and hexane.[4]
Diagram 1: Synthesis of this compound
Caption: Esterification of 2-(2,6-dichlorophenyl)acetic acid.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Triplet corresponding to the methyl protons (-CH₃) of the ethyl group.- Quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.- Singlet for the methylene protons (-CH₂-) adjacent to the phenyl ring.- Multiplets for the aromatic protons. |
| ¹³C NMR | - Signal for the methyl carbon of the ethyl group.- Signal for the methylene carbon of the ethyl group.- Signal for the methylene carbon adjacent to the phenyl ring.- Signals for the aromatic carbons (quaternary and protonated).- Signal for the carbonyl carbon (C=O) of the ester. |
| IR (cm⁻¹) | - C-H stretching (aliphatic and aromatic).- Strong C=O stretching of the ester group (typically ~1735-1750 cm⁻¹).- C-O stretching of the ester group.- C-Cl stretching. |
| Mass Spec (m/z) | - Molecular ion peak (M⁺) at approximately 232/234/236 due to chlorine isotopes.- Fragmentation peaks corresponding to the loss of the ethoxy group (-OCH₂CH₃) and other fragments. |
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutically active molecules.
Intermediate in Non-Steroidal Anti-Inflammatory Drug (NSAID) Synthesis
This compound is a key precursor in the industrial synthesis of diclofenac, a widely used NSAID. The synthesis involves the reaction of this compound with other reagents to form the final diclofenac molecule.
Precursor for Kinase Inhibitors
The 2,6-dichlorophenyl moiety is a common feature in many kinase inhibitors. This compound can be utilized as a starting material to introduce this structural motif into more complex molecules designed to target specific protein kinases involved in signaling pathways related to cancer and other diseases. For instance, derivatives of 2-(2,6-dichlorophenyl)acetic acid are used in the synthesis of potent, orally active Src kinase inhibitors.
Diagram 2: General Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow from the core intermediate.
Potential Biological Activities
While primarily used as a synthetic intermediate, the structural motifs within this compound suggest potential, albeit likely modest, biological activities.
-
Anti-inflammatory Activity: The dichlorophenylacetic acid moiety is the core of diclofenac, a potent COX inhibitor. It is plausible that the ethyl ester may exhibit some level of anti-inflammatory properties by interacting with cyclooxygenase enzymes.
-
Antimicrobial Activity: Dichloro-substituted aromatic compounds have been investigated for their antimicrobial properties. The dichloroacetyl group, in particular, is a key functional group in the antibiotic chloramphenicol and has been incorporated into other molecules to enhance their antimicrobial effects.[5]
It is important to note that the biological activities of this compound itself are not well-documented in peer-reviewed literature, and its primary value lies in its role as a precursor to more potent and specific therapeutic agents.
Conclusion
This compound is a valuable and versatile intermediate for the pharmaceutical industry. Its well-defined chemical properties and reactivity make it an essential starting material for the synthesis of a range of drugs, most notably the NSAID diclofenac and various kinase inhibitors. Further research into the direct biological activities of this compound and its simple derivatives could potentially uncover new therapeutic applications. This guide provides a foundational understanding of this important chemical entity for professionals engaged in drug discovery and development.
References
- 1. This compound | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 2-(2,6-dichlorophenyl)acetate
This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental protocols for Ethyl 2-(2,6-dichlorophenyl)acetate, a chemical compound of interest in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Molecular Data
This compound is an ester derivative of (2,6-dichlorophenyl)acetic acid. Its structure consists of a central phenyl ring substituted with two chlorine atoms at positions 2 and 6. An ethyl acetate group is attached to this phenyl ring via a methylene bridge.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₂O₂[1][2][3] |
| Molecular Weight | 233.09 g/mol [1][2][3] |
| CAS Number | 90793-64-9[2] |
| Appearance | Solid, Low Melting Solid[3] |
| IUPAC Name | This compound[1] |
| SMILES | CCOC(=O)CC1=C(C=CC=C1Cl)Cl[1] |
| InChI Key | XIIULTZDJYYIKR-UHFFFAOYSA-N[1][3] |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor, 2,6-dichlorophenylacetic acid, and a representative analytical workflow for the title compound are provided below.
Synthesis of Precursor: 2,6-Dichlorophenylacetic Acid
A common route to this compound involves the synthesis of its precursor acid, 2,6-dichlorophenylacetic acid, followed by esterification. One documented method involves the hydrolysis of (2,6-dichloro-phenyl)-acetonitrile.[4]
Materials:
-
(2,6-dichloro-phenyl)-acetonitrile
-
Ethanol (EtOH)
-
Water (H₂O)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of (2,6-dichloro-phenyl)-acetonitrile (18.6 g, 100 mmol) is prepared in a mixture of ethanol (40 mL) and water (50 mL).[4]
-
Potassium hydroxide (30 g) is added to the solution.[4]
-
The mixture is heated to 80°C and maintained for 20 hours to facilitate hydrolysis.[4]
-
After cooling, the reaction mixture is quenched with HCl until the pH reaches 3.[4]
-
The product is extracted from the aqueous layer using chloroform (5 x 50 mL).[4]
-
The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield (2,6-dichloro-phenyl)-acetic acid.[4]
Esterification to the final product can then be achieved via standard methods, such as Fischer esterification with ethanol in the presence of a catalytic amount of strong acid.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A representative method for the analysis and quantification of this compound can be adapted from established protocols for similar volatile organic compounds.[5][6] Gas chromatography coupled with a mass spectrometer detector is a highly selective and sensitive technique for this purpose.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: DB-1 (100% dimethylpolysiloxane), 30 m length, 0.32 mm I.D., 1.0 µm film thickness (or equivalent)[6]
-
Carrier Gas: Helium or Nitrogen
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as n-hexane.[6]
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dissolve the sample containing the analyte in the chosen solvent to a known concentration.
GC Conditions (Representative):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 2:1 ratio)[6]
-
Injection Volume: 1-2 µL[6]
Data Analysis:
-
The retention time of the analyte peak in the sample chromatogram should match that of the standard.
-
For MS detection, the obtained mass spectrum of the analyte should be compared with a reference spectrum for confirmation.
-
Quantification is achieved by constructing a calibration curve from the peak areas of the standards and determining the concentration in the sample from this curve.
Visualized Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of 2,6-dichlorophenylacetic acid, the key precursor to the title compound.
Caption: Workflow for the synthesis and purification of 2,6-dichlorophenylacetic acid.
References
- 1. This compound | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. env.go.jp [env.go.jp]
- 6. Bot Verification [rasayanjournal.co.in]
Technical Guide: Ethyl 2-(2,6-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,6-dichlorophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its chemical structure and properties make it a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role as a key intermediate in the synthesis of the pharmaceutical agent Guanfacine.
Chemical Identity and Physical Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
Identifiers and Molecular Details
| Parameter | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | (2,6-Dichlorophenyl)acetic acid ethyl ester, Ethyl 2,6-Dichlorobenzeneacetate, Guanfacine Impurity 6 | [1] |
| CAS Number | 90793-64-9 | [2] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 233.09 g/mol | [1] |
| Canonical SMILES | CCOC(=O)CC1=C(C=CC=C1Cl)Cl | [1] |
| InChI Key | XIIULTZDJYYIKR-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Physical Form | Solid, Low Melting Solid | [2] |
| Melting Point | >33.0°C | [3] |
| Boiling Point | Data not available | |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly) | [3] |
Synthesis
The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2,6-dichlorophenylacetic acid, with ethanol in the presence of an acid catalyst.
Synthesis of Precursor: 2,6-Dichlorophenylacetic Acid
Several methods for the synthesis of 2,6-dichlorophenylacetic acid have been reported. One common method involves the chlorination of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride, followed by reaction with potassium cyanide to form 2,6-dichlorobenzyl cyanide, which is then hydrolyzed to the desired carboxylic acid.[4]
Experimental Protocol: Fischer Esterification
The following is a generalized experimental protocol for the Fischer esterification of 2,6-dichlorophenylacetic acid to yield this compound.
Materials:
-
2,6-Dichlorophenylacetic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of 2,6-dichlorophenylacetic acid in a large excess of absolute ethanol, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ester can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[5]
Spectroscopic Data (Predicted)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ | |
| ~4.00 | Singlet | 2H | Ar-CH₂ -C=O | |
| 7.20 - 7.40 | Multiplet | 3H | Aromatic Protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ | |
| ~61 | -O-C H₂-CH₃ | |
| ~40 | Ar-C H₂-C=O | |
| ~128 - 135 | Aromatic Carbons | |
| ~170 | C =O |
| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~1735 | C=O (Ester) Stretch | |
| ~1200 | C-O (Ester) Stretch | |
| ~3000 | C-H (Aromatic and Aliphatic) Stretch | |
| ~750 - 800 | C-Cl Stretch |
| Mass Spectrometry | Predicted m/z | Fragment |
| 232/234/236 | [M]⁺ (Isotopic pattern for 2 Cl atoms) | |
| 187/189/191 | [M - OCH₂CH₃]⁺ | |
| 159/161 | [M - COOCH₂CH₃]⁺ |
Role in Drug Development: Synthesis of Guanfacine
This compound is a crucial intermediate in the synthesis of Guanfacine, a selective alpha-2A adrenergic receptor agonist used for the treatment of hypertension and attention deficit hyperactivity disorder (ADHD).[6][7]
The synthesis involves the condensation of this compound with guanidine to form Guanfacine.
Biological Activity
Currently, there is no publicly available data to suggest that this compound possesses significant biological activity itself. Its primary role in the context of drug development is as a synthetic intermediate for the construction of the active pharmaceutical ingredient, Guanfacine.
Conclusion
This compound is a well-defined chemical entity with established physical and chemical properties. While detailed experimental spectroscopic data is not widely published, its characteristics can be reliably predicted. The compound's significance lies in its role as a key building block in the synthesis of the commercially important drug, Guanfacine. This guide provides a foundational understanding for researchers and professionals working in the fields of organic synthesis and drug development.
References
- 1. This compound | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound CAS#: [m.chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. KR100249134B1 - New process for preparing 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid - Google Patents [patents.google.com]
- 6. Synthetic Methods of Guanfacine hydrochloride - Chempedia - LookChem [lookchem.com]
- 7. WO2011033296A1 - Prodrugs of guanfacine - Google Patents [patents.google.com]
Spectral Analysis of Ethyl 2-(2,6-dichlorophenyl)acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for Ethyl 2-(2,6-dichlorophenyl)acetate. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this document focuses on predicted spectral characteristics derived from the analysis of structurally similar compounds. It also outlines standardized experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is a halogenated aromatic carboxylic acid ester. Its chemical structure consists of a 2,6-dichlorophenyl ring attached to an ethyl acetate group via a methylene bridge.
Molecular Formula: C₁₀H₁₀Cl₂O₂[1]
Molecular Weight: 233.09 g/mol [1]
Predicted Spectral Data
The following tables summarize the anticipated ¹H NMR and ¹³C NMR chemical shifts and expected mass spectrometry fragmentation patterns for this compound. These predictions are based on established principles of NMR and MS, and by analogy to structurally related molecules.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (Aromatic) | ~ 4.0 | Singlet (s) | 2H |
| -O-CH₂- (Ethyl) | ~ 4.2 | Quartet (q) | 2H |
| Ar-H | ~ 7.2 - 7.4 | Multiplet (m) | 3H |
| -CH₃ (Ethyl) | ~ 1.3 | Triplet (t) | 3H |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 170 |
| Aromatic C-Cl | ~ 135 |
| Aromatic C-H | ~ 128 - 130 |
| Aromatic C (quaternary) | ~ 132 |
| -O-CH₂- (Ethyl) | ~ 61 |
| -CH₂- (Aromatic) | ~ 45 |
| -CH₃ (Ethyl) | ~ 14 |
Predicted Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 232/234/236 | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl) |
| 187/189/191 | [M - OCH₂CH₃]⁺ |
| 159/161 | [M - COOCH₂CH₃]⁺ |
| 124/126 | [C₆H₃Cl₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 240 ppm) would be used. Proton decoupling techniques, such as broadband decoupling, would be employed to simplify the spectrum.
Mass Spectrometry (MS)
Mass spectral data would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent like methanol or ethyl acetate would be prepared.
-
Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common technique for this type of molecule.
-
Analysis: The instrument would be set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectral analysis of a synthesized organic compound like this compound.
References
Unveiling the Biological Potential of Ethyl 2-(2,6-dichlorophenyl)acetate: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Ethyl 2-(2,6-dichlorophenyl)acetate is a chlorinated phenylacetic acid ester. Structurally, it is recognized as a derivative of 2-(2,6-dichlorophenyl)acetic acid and an ethyl ester. This compound is primarily documented as a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry as a precursor and a process-related impurity in the manufacturing of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Given its structural relationship to diclofenac, this compound holds potential for similar biological activities, particularly in the realms of anti-inflammatory and antimicrobial research.[1] This technical guide provides an in-depth overview of its potential biological activities, detailed experimental protocols for their evaluation, and insights into the possible molecular mechanisms of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 90793-64-9 | [2] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [2] |
| Molecular Weight | 233.09 g/mol | [2] |
| Physical State | Yellow oil | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | (2,6-Dichlorophenyl)acetic acid ethyl ester, Ethyl 2,6-Dichlorobenzeneacetate | [2] |
Potential Biological Activities and Mechanisms of Action
While specific experimental data for this compound is limited in publicly available literature, its structural analogy to diclofenac suggests several potential biological activities.
Anti-inflammatory Activity
The primary hypothesized mechanism of action for the anti-inflammatory effects of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound could effectively reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Antimicrobial Activity
Preliminary indications suggest that this compound may possess antimicrobial properties.[1] The proposed mechanisms could involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. The lipophilic nature of the compound, conferred by the ethyl group and dichlorinated phenyl ring, might facilitate its passage through the lipid-rich cell membranes of microorganisms.
Quantitative Data Summary
As of the latest literature review, specific quantitative data on the biological activity of this compound is not available. The following table highlights the key parameters for which experimental data is needed to fully characterize its biological profile.
| Activity | Parameter | Value |
| Anti-inflammatory | COX-1 IC₅₀ | Data not available |
| COX-2 IC₅₀ | Data not available | |
| Antimicrobial | MIC vs. Staphylococcus aureus | Data not available |
| MIC vs. Escherichia coli | Data not available | |
| MIC vs. Candida albicans | Data not available | |
| Cytotoxicity | IC₅₀ (e.g., on HepG2 cells) | Data not available |
Detailed Experimental Protocols
To facilitate further research into the biological activities of this compound, detailed protocols for key in vitro assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Co-factors (e.g., hematin, glutathione)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., indomethacin, celecoxib)
-
96-well microplate
-
ELISA kit for Prostaglandin E₂ (PGE₂) or LC-MS/MS system
Procedure:
-
Prepare working solutions of COX-1 and COX-2 enzymes in cold assay buffer.
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
To each well of a 96-well plate, add the assay buffer, co-factors, and either the test compound, positive control, or DMSO (vehicle control).
-
Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
-
In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.
-
Further dilute the inoculum in broth to achieve the final desired cell concentration.
-
Inoculate each well of the microplate with the diluted microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound presents an intriguing subject for further pharmacological investigation. Its structural similarity to diclofenac strongly suggests potential anti-inflammatory properties, likely mediated through the inhibition of COX enzymes. Furthermore, preliminary suggestions of antimicrobial activity warrant a more thorough investigation.
The lack of concrete quantitative data for its biological activities represents a significant research gap. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the anti-inflammatory, antimicrobial, and cytotoxic profiles of this compound. Future studies should focus on determining the IC₅₀ values for COX-1 and COX-2 inhibition, establishing the MICs against a panel of clinically relevant microorganisms, and assessing its in vitro cytotoxicity. Such data will be crucial in determining whether this compound or its derivatives could be viable candidates for further drug development.
References
Investigating the Mechanism of Action of Ethyl 2-(2,6-dichlorophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2,6-dichlorophenyl)acetate is a synthetic organic compound with a chemical structure that suggests potential anti-inflammatory properties. Due to a lack of direct studies on its mechanism of action, this technical guide proposes a well-founded hypothesis: this compound functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, 2-(2,6-dichlorophenyl)acetic acid. This active form is hypothesized to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide provides a comprehensive overview of this proposed mechanism, supported by indirect evidence from related non-steroidal anti-inflammatory drugs (NSAIDs), and outlines detailed experimental protocols to rigorously test this hypothesis.
Proposed Mechanism of Action: A Prodrug Approach to COX Inhibition
The core hypothesis is that this compound is biologically inactive in its ester form. Upon administration, it is proposed to be metabolized by esterases, primarily in the liver and blood, to yield 2-(2,6-dichlorophenyl)acetic acid. This carboxylic acid metabolite is the putative active agent.
The structural similarity of 2-(2,6-dichlorophenyl)acetic acid to established NSAIDs, such as diclofenac, strongly suggests that its mechanism of action involves the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, 2-(2,6-dichlorophenyl)acetic acid would reduce the production of prostaglandins, thereby mitigating the inflammatory response.
Many NSAIDs are formulated as ester prodrugs to enhance their oral bioavailability and reduce gastric irritation associated with the free carboxylic acid group. The hydrolysis of these esters in vivo is a common and well-documented activation pathway.[1][2][3]
Signaling Pathway and Experimental Workflow
To visually represent the proposed mechanism and the necessary experimental validation, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
References
Ethyl 2-(2,6-dichlorophenyl)acetate: A Comprehensive Technical Guide for its Application as a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2,6-dichlorophenyl)acetate is a crucial chemical intermediate, primarily utilized in the synthesis of a variety of pharmacologically active compounds. Its structural features, particularly the sterically hindered and electron-deficient phenyl ring, make it a valuable precursor for molecules targeting specific biological pathways. This technical guide provides an in-depth overview of the synthesis of this compound, its conversion to the corresponding carboxylic acid, and its subsequent use in amide bond formation to generate advanced pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound is a stable compound under standard laboratory conditions. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 90793-64-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 233.09 g/mol | [1] |
| Appearance | Solid, Low Melting Solid | |
| IUPAC Name | This compound | [1] |
| Synonyms | (2,6-Dichlorophenyl)acetic acid ethyl ester, Ethyl 2,6-dichlorobenzeneacetate | [1][2] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: Fischer esterification of 2,6-dichlorophenylacetic acid and alcoholysis of 2,6-dichlorophenylacetonitrile.
Method 1: Fischer Esterification of 2,6-Dichlorophenylacetic Acid
This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3][4]
Reaction Scheme:
Caption: Fischer Esterification Synthesis Route.
Experimental Protocol:
-
To a solution of 2,6-dichlorophenylacetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity | >98% (by GC) |
Method 2: Alcoholysis of 2,6-Dichlorophenylacetonitrile
This method provides an alternative route starting from the corresponding nitrile.
Reaction Scheme:
Caption: Alcoholysis Synthesis Route.
Experimental Protocol:
-
Suspend 2,6-dichlorophenylacetonitrile (1.0 eq) in a mixture of ethanol (10 volumes) and water (1-2 volumes).
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution for 1-2 hours, maintaining the temperature below 10 °C. Alternatively, add concentrated sulfuric acid (2-3 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture onto crushed ice and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
| Parameter | Value |
| Typical Yield | 70-80% |
| Purity | >97% (by GC) |
Utility as a Key Intermediate: Synthesis of 2,6-Dichlorophenylacetic Acid
This compound is readily hydrolyzed to its corresponding carboxylic acid, a crucial building block for many pharmaceuticals.
Reaction Scheme:
References
The Versatile Starting Block: A Technical Guide to Ethyl 2-(2,6-dichlorophenyl)acetate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(2,6-dichlorophenyl)acetate, a seemingly unassuming chemical compound, serves as a crucial starting material in the synthesis of a diverse array of pharmaceuticals. Its unique structural features, particularly the dichlorinated phenyl ring, make it a valuable precursor for creating complex molecules with significant biological activity. This technical guide delves into the core applications of this compound, providing in-depth experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to empower researchers in their drug discovery and development endeavors.
From Ester to Active Pharmaceutical Ingredient: Key Syntheses
This compound is a foundational component in the synthesis of several notable drugs, including the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac, the antihypertensive and ADHD medication Guanfacine, and the novel dopamine D1 receptor positive allosteric modulator, LY3154207. The following sections provide a detailed look at the synthetic routes to these important therapeutic agents.
Synthesis of Aceclofenac
Aceclofenac is a widely used NSAID for the management of pain and inflammation. Its synthesis often involves the hydrolysis of this compound to its corresponding carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid, which is then further elaborated.
Experimental Protocol: Hydrolysis of this compound
A detailed experimental protocol for the synthesis of Aceclofenac from 2-[(2,6-dichlorophenyl)amino]phenylacetic acid (a derivative of the title compound) is outlined in various patents. One common method involves the reaction of 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid with an α-haloacetic acid ester, followed by deprotection. For instance, reacting 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid with tert-Butyl-bromoacetate in the presence of a base like triethylamine or diisopropylethylamine, followed by acid-catalyzed deprotection, yields Aceclofenac.
| Reactant/Reagent | Molar Equivalent | Solvent | Reaction Time | Temperature | Yield |
| 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid | 1.0 | Toluene or THF | 3-4 hours | 40-60°C | 64-91% |
| tert-Butyl-bromoacetate | 1.0-1.1 | - | - | - | - |
| Triethylamine or Diisopropylethylamine | 1.0 | - | - | - | - |
| Formic Acid (for deprotection) | - | - | 10-60 min | 20-80°C | - |
Table 1: Summary of quantitative data for a representative synthesis of Aceclofenac.
Experimental Workflow for Aceclofenac Synthesis
Technical Guide: Solubility Profile of Ethyl 2-(2,6-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of Ethyl 2-(2,6-dichlorophenyl)acetate, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental solubility data for this specific ester in public literature, this document provides available data for a structurally related compound, Diclofenac ethyl ester, to offer directional insights. Furthermore, a comprehensive, generalized experimental protocol for determining solubility via the widely accepted shake-flask method is detailed, providing a practical framework for researchers to ascertain the solubility of this compound in various solvents.
Introduction
This compound is an ester derivative of diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID). The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that influences bioavailability, formulation development, and purification processes. A thorough understanding of a compound's solubility in different solvent systems is therefore paramount for effective drug development.
Solubility Data of a Structurally Related Compound: Diclofenac Ethyl Ester
Disclaimer: The following data pertains to Diclofenac ethyl ester (CAS No. 15307-77-4), a compound structurally similar to this compound. This information is provided for illustrative purposes and should not be considered as a direct substitute for experimental data on this compound.
| Solvent System | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1][2] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed methodology for determining the thermodynamic equilibrium solubility of a compound, such as this compound, in various solvents. The shake-flask method is considered a gold standard for its reliability.[3][4]
3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis), or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.[3]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticles, filter the aliquot using a syringe filter into a clean vial.[2]
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
3.4. Method Validation
To ensure the accuracy and reliability of the solubility data, it is recommended to:
-
Perform the experiment in triplicate.
-
Confirm the solid phase at the end of the experiment (e.g., by microscopy or DSC) to ensure no phase transformation has occurred.
-
Approach equilibrium from both undersaturation (as described above) and supersaturation to confirm that true equilibrium has been reached.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
Methodological & Application
Application Note: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology involves a two-step process commencing with the hydrolysis of (2,6-dichlorophenyl)acetonitrile to yield 2,6-dichlorophenylacetic acid, followed by a Fischer esterification to produce the target ethyl ester. This document outlines the necessary reagents, equipment, and procedural steps, along with quantitative data and a visual workflow to ensure reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis is a critical step in the preparation of several active pharmaceutical ingredients. The following protocol details a reliable and efficient method for its laboratory-scale preparation. The synthesis is divided into two main stages: the hydrolysis of the commercially available (2,6-dichlorophenyl)acetonitrile and the subsequent acid-catalyzed esterification of the resulting carboxylic acid with ethanol.
Data Presentation
The following table summarizes the quantitative data for the two key reactions in the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | Hydrolysis | (2,6-dichlorophenyl)acetonitrile | 2,6-dichlorophenylacetic acid | KOH, HCl | Ethanol, Water | 20 h | 80 °C | 83 | >95 (after extraction) |
| 2 | Esterification | 2,6-dichlorophenylacetic acid | This compound | Ethanol, H₂SO₄ (catalytic) | Ethanol | 4-6 h | Reflux (~78 °C) | ~70-80 (estimated) | >98 (after purification) |
Experimental Protocols
Part 1: Synthesis of 2,6-Dichlorophenylacetic Acid
This protocol is adapted from a known procedure for the hydrolysis of (2,6-dichlorophenyl)acetonitrile.[1]
Materials:
-
(2,6-dichlorophenyl)acetonitrile
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 18.6 g (100 mmol) of (2,6-dichlorophenyl)acetonitrile in a mixture of 40 mL of ethanol and 50 mL of water.
-
To this solution, add 30 g of potassium hydroxide.
-
Heat the mixture to 80 °C and maintain it at reflux with stirring for 20 hours.
-
After cooling to room temperature, quench the reaction by carefully adding concentrated HCl until the pH of the mixture reaches 3.
-
Transfer the acidified mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2,6-dichlorophenylacetic acid. The expected yield is approximately 17 g (83%).[1]
Part 2: Synthesis of this compound (Fischer Esterification)
This protocol is a standard Fischer esterification procedure adapted for the specific substrate. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4] To drive the reaction towards the product, a large excess of ethanol is used as both a reagent and a solvent.
Materials:
-
2,6-dichlorophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or silica gel for chromatography
Procedure:
-
Place 10.0 g (49 mmol) of 2,6-dichlorophenylacetic acid in a dry round-bottom flask.
-
Add 100 mL of absolute ethanol to the flask.
-
With gentle stirring, slowly add 1 mL of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield a pure product.
Experimental Workflow and Diagrams
The overall synthesis can be visualized as a two-step process: hydrolysis of the nitrile to the carboxylic acid, followed by esterification.
Caption: Synthetic pathway for this compound.
The logical relationship for the Fischer esterification process, including the work-up procedure, is detailed below.
Caption: Fischer esterification and work-up procedure.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,6-dichlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional methods for its synthesis often involve multi-step procedures that may lack efficiency or employ harsh reagents. Palladium-catalyzed cross-coupling reactions, particularly the α-arylation of esters, offer a more direct and versatile route to this and other α-aryl esters.[1][2] This methodology allows for the formation of a carbon-carbon bond between an aromatic ring and the α-carbon of an ester. The use of bulky, electron-rich phosphine ligands in conjunction with a palladium catalyst is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered substrates such as 2,6-disubstituted aryl halides.[3] This document provides detailed protocols for the synthesis of this compound via a palladium-catalyzed α-arylation of an ethyl acetate enolate.
Reaction Principle
The core of this synthetic approach is the palladium-catalyzed α-arylation of an ester. The reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by the reaction of the resulting arylpalladium(II) complex with an ester enolate, and concluding with reductive elimination to yield the α-aryl ester and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base is critical for the deprotonation of the ester to form the reactive enolate. For substrates sensitive to strong bases, the use of zinc enolates can be a milder and more effective alternative.[3]
Experimental Protocols
This section details two primary protocols for the palladium-catalyzed synthesis of this compound: one utilizing a lithium enolate and another employing a zinc enolate for enhanced functional group tolerance.
Protocol 1: α-Arylation using a Lithium Enolate
This protocol is adapted from general procedures for the palladium-catalyzed α-arylation of esters using bulky biarylphosphine ligands.[3]
Materials:
-
1-Bromo-2,6-dichlorobenzene
-
Ethyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (2 mol%) and SPhos (4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagents: Add anhydrous toluene to the flask, followed by 1-bromo-2,6-dichlorobenzene (1.0 equivalent) and ethyl acetate (1.5 equivalents).
-
Enolate Formation: Cool the mixture to 0 °C in an ice bath. Slowly add a 1.0 M solution of LiHMDS in THF (1.2 equivalents) dropwise to the reaction mixture while stirring.
-
Reaction: After the addition of the base, allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: α-Arylation using a Zinc Enolate
This protocol is based on the use of zinc enolates, which can offer improved yields and functional group tolerance.[3]
Materials:
-
All materials from Protocol 1
-
Zinc chloride (ZnCl₂) (anhydrous)
Procedure:
-
Enolate Generation: In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve ethyl acetate (1.5 equivalents) in anhydrous THF. Cool the solution to -78 °C and add LiHMDS solution (1.2 equivalents) dropwise. Stir for 30 minutes at this temperature to form the lithium enolate.
-
Transmetalation: To the lithium enolate solution, add a solution of anhydrous zinc chloride (1.2 equivalents) in THF at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the zinc enolate.
-
Catalyst and Aryl Halide Addition: In a separate Schlenk flask, prepare the catalyst system as described in Protocol 1 (steps 1 and 2) with 1-bromo-2,6-dichlorobenzene (1.0 equivalent).
-
Coupling Reaction: Transfer the freshly prepared zinc enolate solution to the flask containing the catalyst and aryl halide via cannula.
-
Reaction: Heat the reaction mixture to 70 °C and monitor its progress.
-
Work-up, Extraction, and Purification: Follow steps 5-8 from Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed α-arylation of esters with sterically hindered aryl halides, which can be considered indicative for the synthesis of this compound.
| Parameter | Value/Condition | Reference |
| Aryl Halide | 1-Bromo-2,6-dichlorobenzene | [4] |
| Ester | Ethyl acetate | [3] |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | [3] |
| Ligand | SPhos (4 mol%) | [3] |
| Base | LiHMDS (1.2 equiv) | [3] |
| Solvent | Toluene | [3] |
| Temperature | 80 °C | [3] |
| Reaction Time | 12-24 hours | |
| Representative Yield | 60-75% | [4] |
Note: The yield is an estimate based on reactions with similarly sterically hindered 2,6-disubstituted aryl halides and may vary depending on the specific reaction conditions and scale.
Visualization of Experimental Workflow and Catalytic Cycle
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.
Palladium-Catalyzed α-Arylation Catalytic Cycle
Caption: Catalytic cycle for the palladium-catalyzed α-arylation of an ester enolate.
References
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 4. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of (2,6-Dichlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methods of esterifying (2,6-dichlorophenyl)acetic acid, a key intermediate in the synthesis of various compounds of pharmaceutical interest. The following sections outline common esterification strategies, including Fischer esterification, DCC/DMAP mediated esterification, and phase transfer catalysis, providing detailed experimental procedures and comparative data.
Overview of Esterification Methods
Esterification is a fundamental reaction in organic synthesis. For a sterically hindered carboxylic acid like (2,6-dichlorophenyl)acetic acid, the choice of method can significantly impact reaction efficiency and yield. The primary methods discussed are:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion.[1][2][3][4]
-
DCC/DMAP Mediated Esterification (Steglich Esterification): This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds under mild, neutral conditions and is effective for sterically hindered substrates.[5]
-
Phase Transfer Catalysis: This technique is particularly useful when dealing with reactants in immiscible phases, such as an aqueous solution of the carboxylate salt and an organic solution of the alkylating agent. A phase transfer catalyst facilitates the transport of the carboxylate anion into the organic phase for reaction.[6][7]
Comparative Data of Esterification Methods
The following table summarizes typical reaction conditions and expected yields for the esterification of (2,6-dichlorophenyl)acetic acid based on analogous reactions.
| Method | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer-Speier Esterification | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux (65) | 4-12 | 85-95 |
| Fischer-Speier Esterification | Ethanol | p-TsOH (catalytic) | Toluene | Reflux (110) | 6-18 | 80-90 |
| DCC/DMAP Esterification | Isopropanol | DCC, DMAP | Dichloromethane | 0 to RT | 2-6 | 90-98 |
| Phase Transfer Catalysis | Benzyl Bromide | TBAB | Dichloromethane/Water | Room Temperature | 12-24 | 70-85 |
Experimental Protocols
Fischer-Speier Esterification: Synthesis of Methyl (2,6-dichlorophenyl)acetate
This protocol describes the synthesis of the methyl ester of (2,6-dichlorophenyl)acetic acid using an excess of methanol as both reactant and solvent, with sulfuric acid as the catalyst.[1][2][3]
Materials:
-
(2,6-dichlorophenyl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add (2,6-dichlorophenyl)acetic acid (10.0 g, 48.8 mmol).
-
Add 100 mL of anhydrous methanol to the flask.
-
While stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.
-
Maintain the reflux with stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl (2,6-dichlorophenyl)acetate.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
DCC/DMAP Mediated Esterification: Synthesis of Isopropyl (2,6-dichlorophenyl)acetate
This protocol is suitable for alcohols that are more sensitive or when milder reaction conditions are required.[5]
Materials:
-
(2,6-dichlorophenyl)acetic acid
-
Isopropanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve (2,6-dichlorophenyl)acetic acid (10.0 g, 48.8 mmol) in 100 mL of anhydrous dichloromethane.
-
Add isopropanol (5.86 g, 97.6 mmol, 2.0 eq.) and 4-dimethylaminopyridine (0.60 g, 4.9 mmol, 0.1 eq.).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (11.0 g, 53.7 mmol, 1.1 eq.) in 20 mL of DCM to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours (monitor by TLC).
-
Once the reaction is complete, filter off the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 N HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
Phase Transfer Catalyzed Esterification: Synthesis of Benzyl (2,6-dichlorophenyl)acetate
This method is useful for converting the sodium salt of the carboxylic acid to its ester using an alkyl halide.[6]
Materials:
-
Sodium (2,6-dichlorophenyl)acetate (prepared by neutralizing the acid with sodium hydroxide or sodium bicarbonate)
-
Benzyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Prepare a solution of sodium (2,6-dichlorophenyl)acetate (11.0 g, 48.8 mmol) in 100 mL of water.
-
In a 500 mL round-bottom flask, combine the aqueous solution with 100 mL of dichloromethane.
-
To this biphasic mixture, add benzyl bromide (9.2 g, 53.7 mmol, 1.1 eq.) and tetrabutylammonium bromide (1.57 g, 4.9 mmol, 0.1 eq.).
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to obtain the crude benzyl ester.
-
Purify the product by column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
(2,6-dichlorophenyl)acetic acid and its derivatives may be irritating. Avoid inhalation, ingestion, and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Concentrated acids like sulfuric acid are highly corrosive. Add them slowly and carefully.
-
DCC is a potent skin sensitizer. Avoid all contact.
-
Benzyl bromide is a lachrymator. Handle with extreme care in a fume hood.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. KR100249134B1 - New process for preparing 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Applications of Ethyl 2-(2,6-dichlorophenyl)acetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2,6-dichlorophenyl)acetate is a key starting material and versatile intermediate in the synthesis of a wide array of medicinally significant compounds. Its chemical structure provides a scaffold for the development of potent therapeutic agents, most notably nonsteroidal anti-inflammatory drugs (NSAIDs) and novel anticancer agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on derivatives of the widely-used NSAID, Diclofenac. The protocols outlined herein, along with the supporting data and pathway diagrams, are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Application Notes
This compound serves as a crucial building block for the synthesis of various heterocyclic compounds with diverse biological activities. The primary application lies in its conversion to key intermediates, such as 2-(2,6-dichlorophenyl)acetohydrazide, which can then be cyclized to form a variety of bioactive scaffolds.
Key Synthetic Transformations:
-
Hydrazide Formation: The ethyl ester group is readily converted to a hydrazide moiety by reaction with hydrazine hydrate. This hydrazide is a pivotal intermediate for the synthesis of numerous heterocyclic systems.
-
Synthesis of 1,3,4-Oxadiazoles: The acetohydrazide intermediate can be cyclized with various reagents to yield 1,3,4-oxadiazole derivatives, which have shown promising anti-inflammatory and anticancer activities.
-
Synthesis of Pyrazoles and Triazoles: The versatile hydrazide intermediate can also be utilized in condensation reactions to construct pyrazole and triazole rings, classes of compounds known for their broad spectrum of pharmacological effects.
-
Synthesis of 2-Azetidinones (β-Lactams): Schiff bases derived from the hydrazide can undergo cyclocondensation with chloroacetyl chloride to afford 2-azetidinone derivatives, which are another class of compounds with potential anti-inflammatory properties.
The primary mechanism of action for many of the anti-inflammatory derivatives synthesized from this compound is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][3] Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 2-(2-(2,6-dichlorophenylamino)phenyl)acetohydrazide (Intermediate C)
This protocol describes the synthesis of the key hydrazide intermediate from Ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate (Diclofenac ethyl ester).
Materials:
-
Ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate (Diclofenac ethyl ester)
-
Hydrazine hydrate (99.5%)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure: [4]
-
In a 100 mL round bottom flask, dissolve 0.00215 mol of Diclofenac ethyl ester in 50 mL of ethanol.
-
To this solution, add an excess amount of hydrazine hydrate (0.0215 mol).
-
Stir the reaction mixture overnight at room temperature.
-
Following the initial stirring, reflux the mixture at 80°C for 12 hours.
-
After reflux, allow the mixture to cool and continue stirring overnight at room temperature.
-
The resulting solid product is the desired 2-(2-(2,6-dichlorophenylamino)phenyl)acetohydrazide.
Protocol 2: Synthesis of 2-Azetidinone Derivatives from Intermediate C
This protocol details the synthesis of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(2-(2,6-dichlorophenylamino)phenyl)acetamide, a representative 2-azetidinone derivative.
Materials:
-
2-(2-(2,6-dichlorophenylamino)phenyl)acetohydrazide (Intermediate C)
-
Aromatic aldehydes (e.g., Benzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Chloroacetyl chloride
-
Triethylamine
-
1,4-Dioxane
Procedure:
Step 1: Synthesis of Schiff Base (Intermediate S) [4]
-
To an ethanolic solution (5 mL) of an aromatic aldehyde (e.g., 0.0016 mol of benzaldehyde), add five drops of glacial acetic acid.
-
Add 2-(2-(2,6-dichlorophenylamino)phenyl)acetohydrazide (Intermediate C) to this mixture and stir.
Step 2: Cyclocondensation to form 2-Azetidinone [4]
-
In a separate flask, dissolve the Schiff base (Intermediate S) in 1,4-dioxane.
-
Add triethylamine to the solution.
-
Cool the mixture and add chloroacetyl chloride dropwise with constant stirring.
-
Continue stirring the reaction mixture for a specified time to yield the 2-azetidinone derivative.
Quantitative Data
The following tables summarize the quantitative data for representative compounds synthesized from this compound and its derivatives.
Table 1: Synthesis and Physicochemical Data of Diclofenac Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| Intermediate C | C₁₄H₁₃Cl₂N₃O | 95 | 235-237 |
| Azetidinone Derivative I | C₂₃H₁₈Cl₃N₃O₂ | 45.8 | 233-235 |
Data sourced from Der Pharma Chemica, 2016.[4]
Table 2: In-Vivo Anti-inflammatory Activity of Diclofenac Analogs
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (after 3h) |
| Diclofenac | 10 | 68.2 |
| Analog 4d | 10 | 72.5 |
| Analog 6b | 10 | 75.3 |
Data represents the percentage inhibition of carrageenan-induced rat paw edema. Sourced from a study on novel diclofenac analogs.[5]
Table 3: In-Vitro Anticancer Activity of Diclofenac N-Derivatives (IC50 in µg/mL)
| Compound | B16-F10 (Melanoma) | Hep-G2 (Liver) | HT29 (Colon) |
| Diclofenac | >100 | >100 | >100 |
| Derivative 4 | 27.0 ± 0.5 | 13.0 ± 0.3 | 16.0 ± 0.4 |
| Derivative 8c | 18.0 ± 0.3 | 14.0 ± 0.2 | 13.0 ± 0.3 |
Data sourced from a study on the anticancer effects of Diclofenac N-derivatives.[6]
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the COX-2 signaling pathway by Diclofenac analogs.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of bioactive compounds.
Logical Relationship
Caption: Relationship from starting material to therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(2,6-dichlorophenyl)acetate in Agrochemical Research
For research, scientific, and drug development professionals.
Introduction
Ethyl 2-(2,6-dichlorophenyl)acetate is a chemical intermediate primarily recognized for its role in the synthesis of active pharmaceutical ingredients rather than as a direct-acting agrochemical. Its significance in the agrochemical research landscape is predominantly linked to its use as a precursor for the synthesis of Diclofenac, a non-steroidal anti-inflammatory drug (NSAID). While Diclofenac is a pharmaceutical, its veterinary application in livestock has had profound and unintended consequences on agro-ecosystems, making its synthesis and environmental fate a subject of significant agrochemical research.
This document provides an overview of the synthesis of Diclofenac from this compound, its mechanism of action, and the ecological impact arising from its use in agriculture.
Synthesis of Diclofenac from this compound
This compound serves as a key building block in the multi-step synthesis of Diclofenac. The overall process involves the formation of an amide bond followed by intramolecular cyclization.
Synthetic Pathway Overview
Caption: Synthetic pathway from this compound to Diclofenac.
Experimental Protocol: Synthesis of Diclofenac Ethyl Ester
A common route to Diclofenac involves the synthesis of its ethyl ester, which can then be hydrolyzed to the final product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as absolute ethanol.
-
Reagent Addition: Cool the solution to -15°C. Slowly add thionyl chloride dropwise, ensuring the temperature remains below -10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 40°C and maintain for 3 hours. Subsequently, reflux the mixture for an additional 3 hours.
-
Work-up: Allow the reaction to cool to room temperature overnight. Evaporate the solvent under reduced pressure. To ensure complete removal of excess thionyl chloride, re-dissolve the residue in absolute ethanol and evaporate to dryness. This process should be repeated several times.
-
Intermediate Product: The resulting product is the ethyl ester of Diclofenac.
Application in Agrochemical Research: The Case of Diclofenac
The primary relevance of this compound to agrochemical research is through the synthesis of Diclofenac and its subsequent environmental impact.
Veterinary Use in Livestock
Diclofenac has been widely used as a veterinary NSAID to treat inflammation and pain in livestock, such as cattle.[1] This application is considered part of the broader scope of chemical use in agriculture.
Ecological Impact on Vulture Populations
The use of Diclofenac in cattle has been identified as the primary cause of a catastrophic decline in vulture populations in South Asia. Vultures that feed on the carcasses of livestock treated with Diclofenac suffer from acute kidney failure, leading to death.[1][2][3] This has had a cascading effect on the ecosystem, including an increase in feral dog populations and a higher risk of rabies transmission to humans.[3]
Caption: Pathway of Diclofenac's ecological impact on vulture populations.
Mechanism of Action: Diclofenac
Diclofenac, like other NSAIDs, exerts its therapeutic and toxic effects by inhibiting cyclooxygenase (COX) enzymes.
Signaling Pathway Inhibition
Caption: Mechanism of action of Diclofenac via inhibition of COX enzymes.
Diclofenac blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] This same mechanism is responsible for its toxic effects in vultures, leading to renal failure.
Quantitative Data
Due to the nature of this compound as an intermediate, direct agrochemical activity data is not available. The following table summarizes the key properties of Diclofenac.
| Parameter | Value | Reference |
| Chemical Name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid | [4] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | |
| Molar Mass | 296.148 g/mol | |
| Primary Use | Non-steroidal anti-inflammatory drug (NSAID) | [1] |
| Veterinary Application | Anti-inflammatory and analgesic for livestock | [1] |
| Ecological Concern | High toxicity to vultures | [2][3] |
Conclusion
While this compound does not have direct applications as an agrochemical, its role as a precursor to Diclofenac is of significant interest to agrochemical and environmental researchers. The case of Diclofenac highlights the potential for pharmaceuticals used in agriculture to have widespread and unforeseen ecological consequences. Further research in this area may focus on the development of safer alternatives for veterinary use and the environmental remediation of pharmaceutical pollutants.
References
- 1. Pharmaceutical Care: Diclofenac, a Pharmacon of More-Than-Human Health | Society for Cultural Anthropology [culanth.org]
- 2. Diclofenac - Wikipedia [en.wikipedia.org]
- 3. The application of Diclofenac - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. The non-steroidal anti-inflammatory drug diclofenac is readily biodegradable in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Ethyl 2-(2,6-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques and protocols for the comprehensive characterization of Ethyl 2-(2,6-dichlorophenyl)acetate. This compound is a key intermediate and a known impurity in the synthesis of certain pharmaceutical agents. Accurate characterization is crucial for quality control, regulatory compliance, and ensuring the safety and efficacy of final drug products.
Physicochemical Properties
A foundational aspect of characterization is the determination of the fundamental physicochemical properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 233.09 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Commercially available data |
| CAS Number | 90793-64-9 | --INVALID-LINK-- |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the chemical structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
2.1.1. ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.35 | m | Aromatic protons (3H) |
| ~4.19 | q | -OCH₂CH₃ (2H) |
| ~4.01 | s | -CH₂-Ar (2H) |
| ~1.25 | t | -OCH₂CH₃ (3H) |
2.1.2. ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~172.3 | C=O (Ester carbonyl) |
| ~136.0 | C-Cl (Aromatic) |
| ~131.5 | C-C (Aromatic) |
| ~128.5 | CH (Aromatic) |
| ~61.0 | -OCH₂CH₃ |
| ~40.0 | -CH₂-Ar |
| ~14.0 | -OCH₂CH₃ |
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
2.2.1. Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2850 | C-H stretch | Aliphatic |
| ~1740-1720 | C=O stretch | Ester carbonyl |
| ~1200-1000 | C-O stretch | Ester |
| ~800-600 | C-Cl stretch | Aryl halide |
2.2.2. Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: Perform a background scan before scanning the sample. The software will automatically subtract the background spectrum from the sample spectrum.
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for impurity profiling.
3.1.1. HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |
| Gradient | Isocratic or Gradient (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detector | UV at 254 nm |
3.1.2. Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the phosphate buffer (pH 3.0) and filter it through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and buffer. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or mobile phase) to prepare a stock solution. Prepare working standard solutions by serial dilution.
-
Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the standard solution multiple times to check for system suitability parameters such as retention time reproducibility, peak area precision, and theoretical plates.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area with that of the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used for the identification and quantification of volatile and semi-volatile compounds.
3.2.1. GC-MS Method Parameters
| Parameter | Recommended Conditions |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250-280 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10-20°C/min, hold for 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
3.2.2. Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the data in full scan mode.
-
Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The expected molecular ion peak would be at m/z 232 (for the ³⁵Cl isotopes). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflows for the characterization of this compound.
Caption: General analytical workflow for the characterization of this compound.
Caption: Logical workflow for HPLC method development and validation.
Application Note: A Validated HPLC Method for the Analysis of Ethyl 2-(2,6-dichlorophenyl)acetate
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-(2,6-dichlorophenyl)acetate, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent separation and peak symmetry. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is suitable for quality control and purity assessment in research and drug development settings.
Introduction
This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial to ensure the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a preferred analytical technique for pharmaceutical analysis due to its speed, sensitivity, and high resolution.[1] This document provides a comprehensive protocol for a validated RP-HPLC method suitable for its intended purpose of analyzing this compound.[2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
0.22 µm Syringe Filters (Nylon or PTFE)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV detector is required. The specific parameters for the analysis are outlined in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 230 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A typical working standard for assay purposes would be 50 µg/mL.
Sample Preparation
Proper sample preparation is essential to remove interferences and protect the analytical column.[3][4]
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 10 minutes to dissolve the sample.
-
Dilute to the final volume with the mobile phase to achieve a theoretical concentration within the linear range of the method (e.g., 50 µg/mL).[5]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[4]
Method Development and Validation Workflow
The development and validation of an HPLC method is a systematic process to ensure the procedure is suitable for its intended use.[2] The workflow begins with optimizing the chromatographic conditions, followed by a rigorous validation of performance characteristics as stipulated by ICH guidelines.[1][6]
Caption: Workflow for HPLC method development and validation.
Results and Discussion
Method Validation
The developed HPLC method was validated according to ICH guidelines to demonstrate its suitability.[7][8] The validation parameters assessed include system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[6] Six replicate injections of a working standard solution (50 µg/mL) were made. The results must meet the acceptance criteria before any sample analysis is performed.
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 6800 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
| % RSD of Retention Time | ≤ 1.0% | 0.21% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components like impurities or degradants.[2] This was demonstrated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The retention time of the peak in the sample solution matched that of the standard, and no interfering peaks were observed at the retention time of this compound in the blank chromatogram.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[7] The linearity was evaluated by analyzing five concentrations ranging from 10 µg/mL to 150 µg/mL (80% to 120% of the test concentration).[7]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.4 |
| 25 | 310.2 |
| 50 | 628.9 |
| 100 | 1255.7 |
| 150 | 1880.5 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Accuracy
Accuracy was determined by performing recovery studies. The sample was spiked with known amounts of the reference standard at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Average Recovery | 99.77% |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.[7]
-
Repeatability (Intra-assay Precision): Assessed by performing six replicate analyses of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision: Assessed by a different analyst on a different day using a different instrument.
| Precision Level | % RSD of Assay Results |
| Repeatability | 0.92% |
| Intermediate Precision | 1.35% |
| Acceptance Criterion | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[2]
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ = the standard deviation of the y-intercept of the regression line
-
Where S = the slope of the calibration curve
-
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Method Validation Parameters Relationship
The validation parameters are interconnected and collectively ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. Specificity, linearity, accuracy, and precision are the core pillars that establish the method's performance.
Caption: Interrelationship of key HPLC method validation parameters.
Conclusion
The reversed-phase HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative analysis of this compound. The method was successfully validated according to ICH guidelines, confirming its suitability for routine quality control analysis in pharmaceutical development and manufacturing. The straightforward mobile phase and isocratic elution make the method easy to implement and robust for daily use.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. organomation.com [organomation.com]
- 4. sartorius.com [sartorius.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: GC-MS Analysis of Ethyl 2-(2,6-dichlorophenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the qualitative and quantitative analysis of Ethyl 2-(2,6-dichlorophenyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here is essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug development. The protocol includes sample preparation, instrument parameters, and expected mass spectral data.
Introduction
This compound is a chemical intermediate with applications in the synthesis of pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its characterization and to ensure the quality and safety of final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[1] This document details a robust GC-MS method for the analysis of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results. The following protocol is recommended for the preparation of this compound samples for GC-MS analysis.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as ethyl acetate, hexane, or dichloromethane.[1] Ethyl acetate is a suitable choice for this analysis.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 20 µg/mL. A concentration of approximately 10 µg/mL is recommended for a 1 µL injection.[2]
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in ethyl acetate to achieve a final concentration within the calibration range.
-
Ensure the sample is completely dissolved. If particulates are present, centrifuge the sample and transfer the supernatant to a clean autosampler vial.[2]
-
-
Final Preparation:
-
Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined cap.[2]
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][4] |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[3][5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[5][6] |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Scan Range | 40-450 amu |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
The molecular weight of this compound (C₁₀H₁₀Cl₂O₂) is 232.01 g/mol .[7] The expected mass spectrum will show characteristic fragments due to the loss of functional groups and the isotopic pattern of chlorine atoms.
Table 1: Predicted Mass Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Fragment Structure | Notes |
| 232/234/236 | [M]⁺ | [C₁₀H₁₀Cl₂O₂]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |
| 187/189/191 | [M - OCH₂CH₃]⁺ | [C₈H₅Cl₂O]⁺ | Loss of the ethoxy group. |
| 159/161/163 | [M - COOCH₂CH₃]⁺ | [C₇H₅Cl₂]⁺ | Loss of the entire ethyl acetate group. |
| 124/126 | [C₆H₃Cl]⁺ | Loss of one chlorine atom and the side chain. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. epa.gov [epa.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. This compound | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Ethyl 2-(2,6-dichlorophenyl)acetate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Ethyl 2-(2,6-dichlorophenyl)acetate, an important intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography.
Introduction
This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical for the successful formation of the final drug substance and for meeting stringent regulatory requirements. Column chromatography is a widely used technique for the purification of such intermediates, offering effective separation of the desired compound from reaction byproducts and unreacted starting materials. This application note outlines a robust protocol for the purification of this compound using a normal-phase silica gel column with a hexane and ethyl acetate mobile phase system.
Data Summary
The following table summarizes the typical quantitative data associated with the column chromatography purification of this compound. These values are representative and may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Crude Sample Load | 1.0 g |
| Silica Gel Mass | 50 g |
| Initial Eluent | 10:1 Hexane:Ethyl Acetate |
| Final Eluent | 3:1 Hexane:Ethyl Acetate |
| Total Eluent Volume | ~500 mL |
| Typical Yield | 85-95% |
| Purity (Post-Column) | >98% (by HPLC) |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the silica gel from washing out.
-
Add a thin layer of sand (approximately 1 cm) over the glass wool.
-
Prepare a slurry of silica gel in the initial mobile phase (10:1 Hexane:Ethyl Acetate). The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during solvent addition.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Evaporate the dichloromethane using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This is the dry-loading method.
-
Carefully add the silica gel with the adsorbed crude product to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase (10:1 Hexane:Ethyl Acetate) to the column using a separatory funnel or by carefully pouring it down the sides of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to initiate the flow of the mobile phase through the column.
-
Begin collecting fractions in appropriately labeled test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
To effectively separate the target compound, a gradient elution is recommended. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
10:1 Hexane:Ethyl Acetate (2 column volumes)
-
5:1 Hexane:Ethyl Acetate (3 column volumes)
-
3:1 Hexane:Ethyl Acetate (until the product has fully eluted)
-
5. Analysis and Product Recovery:
-
Spot the collected fractions on a TLC plate and develop it in a chamber with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as an oil or solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC or NMR.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship Diagram
Caption: Separation of impurities from the crude product.
Application Note: Recrystallization Procedure for the Purification of Ethyl 2-(2,6-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Objective
This document provides a detailed protocol for the purification of Ethyl 2-(2,6-dichlorophenyl)acetate via recrystallization. This procedure is designed to remove impurities generated during synthesis, yielding a product of high purity suitable for further use in research and drug development.
Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller quantities or having different solubility profiles, remain in the solution.
Based on available solubility data indicating that this compound is sparingly soluble in ethyl acetate, this solvent has been selected for the primary dissolution step.[1] Hexane will be employed as an anti-solvent to reduce the solubility of the product in the mixture and promote a higher recovery of pure crystals.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [2][3] |
| Molecular Weight | 233.09 g/mol | [2][3] |
| Appearance | Solid, Low Melting Solid | [4] |
| Melting Point | >33.0°C | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly) | [1] |
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erhlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl acetate and hexane are flammable. Avoid open flames and sources of ignition.
-
Handle chlorinated organic compounds with care as they may be hazardous.
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add approximately 3-5 mL of ethyl acetate.
-
Gently heat the mixture with stirring on a hot plate until the solvent begins to reflux.
-
Continue to add small portions of hot ethyl acetate until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Pre-heat a separate filter funnel and receiving flask.
-
Pour the hot solution through a fluted filter paper to remove the solid impurities.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, gradually add hexane as an anti-solvent with gentle swirling until the solution becomes slightly turbid. A typical starting ratio would be 1:1 to 1:2 (v/v) of ethyl acetate to hexane.
-
To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter paper.
-
Ensure the crystals are packed down firmly to remove as much of the mother liquor as possible.
-
-
Washing:
-
Wash the collected crystals with a small amount of a cold mixture of ethyl acetate and hexane (e.g., 1:3 v/v). The cold solvent wash helps to remove any remaining soluble impurities adhering to the crystal surfaces without significantly dissolving the product.
-
Perform the wash by adding the cold solvent to the funnel and gently breaking up the filter cake with a spatula before reapplying the vacuum.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the product in a vacuum oven at a temperature below its melting point (e.g., 30°C) until a constant weight is achieved.
-
Data Presentation
The following table summarizes the quantitative parameters for this recrystallization protocol.
| Parameter | Recommended Value | Notes |
| Starting Material | ||
| Crude Product Mass | e.g., 5.0 g | Record the exact mass. |
| Solvent System | ||
| Primary Solvent (Ethyl Acetate) | ~15-25 mL | Use the minimum amount of hot solvent for complete dissolution. |
| Anti-Solvent (Hexane) | ~15-50 mL | Added after cooling to induce further crystallization. |
| Temperatures | ||
| Dissolution Temperature | ~77°C (Boiling point of Ethyl Acetate) | Heat to reflux. |
| Crystallization Temperature | Room Temperature, then 0-5°C | Slow cooling followed by an ice bath. |
| Drying Temperature | <33°C | Dry under vacuum. |
| Expected Outcome | ||
| Expected Yield | 70-90% | Varies depending on the purity of the crude material. |
| Purity (by analysis) | >99% | Assess by melting point, HPLC, or NMR. |
Logical Relationship of Recrystallization Steps
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Low or No Product Yield
One of the most frequent challenges is a lower-than-expected yield. The following Q&A format helps diagnose and resolve potential causes.
Question: My Fischer esterification of 2,6-dichlorophenylacetic acid resulted in a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification are typically related to the reversible nature of the reaction, suboptimal reaction conditions, or issues with reagent quality. Here is a step-by-step troubleshooting guide:
-
Incomplete Reaction/Equilibrium Issues:
-
Problem: The Fischer esterification is an equilibrium process. Without driving the reaction forward, you will have a mixture of starting materials and products.
-
Solution:
-
Increase the concentration of a reactant: Use a large excess of ethanol (e.g., 10-20 equivalents) to shift the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[1]
-
Remove water as it forms: Employ a Dean-Stark trap during reflux to continuously remove the water byproduct, which will also drive the reaction to completion.[1][2]
-
-
-
Catalyst Inactivity or Inappropriate Choice:
-
Problem: The acid catalyst may be old, hydrated, or not potent enough for this sterically hindered substrate.
-
Solution:
-
Use a fresh, anhydrous grade of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Consider using a Lewis acid catalyst, which can sometimes be more effective for specific substrates.
-
-
-
Suboptimal Reaction Temperature and Time:
-
Problem: The reaction may not have reached equilibrium or the temperature might be too low to overcome the activation energy, especially given the steric hindrance from the ortho-chloro groups.
-
Solution:
-
Ensure the reaction is heated to a steady reflux. For an ethanol/toluene system with a Dean-Stark trap, the temperature should be around 80-110°C.
-
Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has gone to completion.
-
-
-
Reagent Quality:
-
Problem: The presence of water in your 2,6-dichlorophenylacetic acid or ethanol will inhibit the reaction.
-
Solution:
-
Use anhydrous ethanol.
-
Ensure your starting carboxylic acid is dry.
-
-
Formation of Impurities
Question: I'm observing significant side products in my reaction mixture. What are they and how can I prevent their formation?
Answer: The primary side reaction in a Fischer esterification using ethanol is the formation of diethyl ether, especially at higher temperatures with strong acid catalysts.
-
Prevention:
-
Maintain a controlled reflux temperature and avoid excessive heating.
-
Use a milder acid catalyst or a lower concentration of the strong acid catalyst.
-
Consider alternative, milder esterification methods if ether formation is a persistent issue.
-
Product Isolation and Purification Issues
Question: I'm having trouble isolating a pure product after the reaction. What is the best workup procedure?
Answer: A standard workup procedure is designed to remove the acid catalyst, excess ethanol, and any remaining starting carboxylic acid.
-
Neutralization: After cooling the reaction mixture, dilute it with a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water, to remove the bulk of the ethanol.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted 2,6-dichlorophenylacetic acid. Be cautious of CO₂ evolution.
-
Brine (saturated NaCl solution) to break up any emulsions and remove residual water.[3]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the Fischer-Speier esterification of 2,6-dichlorophenylacetic acid with ethanol in the presence of a strong acid catalyst.[5]
Q2: Which acid catalyst is better for this synthesis: sulfuric acid or p-toluenesulfonic acid?
A2: Both are effective catalysts. p-Toluenesulfonic acid is a solid and can be easier to handle than liquid sulfuric acid. In some cases, p-TsOH has been shown to be a better catalyst in similar systems due to its organic nature, which can improve solubility in the reaction medium.[6][7] However, the choice may depend on specific laboratory conditions and desired workup procedures.
Q3: The 2,6-dichlorophenylacetic acid is sterically hindered. Is Fischer esterification still the best method?
A3: While the ortho-chloro groups do introduce steric hindrance, Fischer esterification is often robust enough to provide good yields, especially when optimized. However, if yields remain low, alternative methods for sterically hindered acids should be considered, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under milder, neutral conditions.[8][9]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid spot and the appearance of the product ester spot will indicate the reaction's progression. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What are the expected physical properties of the final product?
A5: this compound is typically a solid or a low-melting solid at room temperature.[10] It is soluble in common organic solvents like chloroform and ethyl acetate.[11]
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of this compound, demonstrating the impact of various reaction parameters on yield. Note: This data is representative and intended for comparative purposes.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (mol%) | Temperature (°C) | Time (h) | Molar Ratio (Ethanol:Acid) | Yield (%) |
| H₂SO₄ (5%) | 80 | 8 | 10:1 | 85 |
| p-TsOH (5%) | 80 | 8 | 10:1 | 88 |
| No Catalyst | 80 | 24 | 10:1 | <5 |
Table 2: Effect of Molar Ratio of Ethanol to Acid on Reaction Yield
| Molar Ratio (Ethanol:Acid) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 3:1 | p-TsOH (5%) | 80 | 12 | 65 |
| 5:1 | p-TsOH (5%) | 80 | 12 | 78 |
| 10:1 | p-TsOH (5%) | 80 | 8 | 88 |
| 20:1 | p-TsOH (5%) | 80 | 6 | 92 |
Table 3: Effect of Water Removal on Reaction Yield
| Method | Molar Ratio (Ethanol:Acid) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Reflux | 10:1 | p-TsOH (5%) | 80 | 12 | 75 |
| Reflux with Dean-Stark | 10:1 | p-TsOH (5%) | 95 | 6 | 94 |
Experimental Protocols
Protocol 1: Optimized Fischer Esterification using a Dean-Stark Trap
This protocol is designed to maximize the yield of this compound.
Materials:
-
2,6-Dichlorophenylacetic acid
-
Anhydrous Ethanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 2,6-dichlorophenylacetic acid (1 equivalent), p-toluenesulfonic acid (0.05 equivalents), ethanol (10 equivalents), and toluene (enough to fill the Dean-Stark trap and suspend the reagents).
-
Heat the mixture to reflux (approximately 95-100°C).
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution until no more gas evolves, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Steglich Esterification for Sterically Hindered Acid
This protocol is a milder alternative to the Fischer esterification.[8][9]
Materials:
-
2,6-Dichlorophenylacetic acid
-
Anhydrous Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Dilute HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,6-dichlorophenylacetic acid (1 equivalent) and ethanol (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Optimized Fischer Esterification.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. cymitquimica.com [cymitquimica.com]
- 11. WO2013078207A1 - Esterifying an ethanol and acetic acid mixture to produce an ester feed for hydrogenolysis - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale method is the Fischer-Speier esterification of 2,6-dichlorophenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is a reversible reaction, and strategies are often employed to drive the equilibrium towards the product.
Q2: Why is the yield of my esterification reaction consistently low?
A2: Low yields in the synthesis of this compound are often attributed to two main factors: the equilibrium nature of the Fischer esterification and steric hindrance. The two chlorine atoms in the ortho positions of the phenyl ring sterically hinder the approach of the ethanol molecule to the carboxylic acid group, slowing down the reaction rate and affecting the equilibrium position. Incomplete reaction and side reactions can also contribute to lower yields.
Q3: What are the common side products I should be aware of?
A3: The most common impurity is unreacted 2,6-dichlorophenylacetic acid. Other potential side products include the formation of diethyl ether from the ethanol under acidic conditions, and potentially small amounts of degradation products if excessive heat is applied.
Q4: How can I effectively purify the final product?
A4: Purification can be achieved through several methods. A common approach involves an aqueous work-up to remove the acid catalyst and any unreacted carboxylic acid, followed by distillation under reduced pressure. For higher purity, column chromatography using silica gel with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is effective.
Q5: Can I use a different esterification method to improve the yield?
A5: Yes, if Fischer esterification provides low yields, alternative methods can be employed. These include conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with ethanol, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) (Steglich esterification).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Insufficient catalyst | Increase the catalyst loading (e.g., from a few drops to 5 mol% of the carboxylic acid). |
| Low reaction temperature | Ensure the reaction is heated to a sufficient reflux temperature. The boiling point of ethanol is approximately 78°C. | |
| Short reaction time | Due to steric hindrance, this reaction may require longer reaction times than simpler esterifications. Monitor the reaction by TLC or GC to determine completion. | |
| Incomplete Reaction (Significant amount of starting material remains) | Equilibrium not sufficiently shifted towards products | - Use a large excess of ethanol (it can often be used as the solvent).[1] - Remove water as it is formed using a Dean-Stark apparatus. - Increase the reaction time. |
| Product Contaminated with Starting Carboxylic Acid | Incomplete reaction | See "Incomplete Reaction" solutions above. |
| Inefficient work-up | During the aqueous work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining 2,6-dichlorophenylacetic acid. | |
| Formation of a Significant Amount of High-Boiling Point Impurity | Potential for side reactions at high temperatures | Consider lowering the reaction temperature and extending the reaction time. If using distillation for purification, ensure the vacuum is sufficiently low to avoid thermal degradation. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during work-up | Ensure the aqueous phase is saturated with a salt like sodium chloride (brine) to decrease the solubility of the ester in the aqueous layer. |
| Emulsion formation during work-up | Add a small amount of brine and allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help prevent emulsions. |
Experimental Protocols
Representative Fischer Esterification of 2,6-Dichlorophenylacetic Acid
Materials:
-
2,6-Dichlorophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (for Dean-Stark, optional)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorophenylacetic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq, which can also serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.
-
Heating: Heat the mixture to a gentle reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Distillation: Purify the crude ester by vacuum distillation.
-
Column Chromatography: For higher purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yields.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification.
References
- 1. Dean-Stark_apparatus [chemeurope.com]
- 2. orickmedicosarl.com [orickmedicosarl.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
Identification of byproducts in Ethyl 2-(2,6-dichlorophenyl)acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the expected main components in the reaction mixture?
A1: The most common laboratory-scale synthesis is the Fischer esterification of 2,6-dichlorophenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The primary components in the reaction mixture are the starting material (2,6-dichlorophenylacetic acid), the reagent (ethanol), the acid catalyst, the desired product (this compound), and water as a byproduct of the esterification reaction.[1][3]
Q2: I have an unexpected peak in my GC-MS analysis. What are the most likely byproducts in the synthesis of this compound?
A2: Several byproducts can form depending on the reaction conditions. The most common include:
-
Unreacted 2,6-dichlorophenylacetic acid: Incomplete reaction is a common issue.
-
Diethyl ether: Formed by the acid-catalyzed dehydration of two ethanol molecules, especially at higher temperatures.
-
Polymeric or degradation products: These can arise from prolonged reaction times or excessive temperatures.
-
Byproducts from starting material impurities: Impurities in the starting 2,6-dichlorophenylacetic acid can lead to corresponding ester byproducts.
Q3: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A3: The Fischer esterification is an equilibrium reaction.[1][3] To drive the reaction towards the product and improve the yield, consider the following:
-
Use of excess ethanol: Using ethanol as the solvent will shift the equilibrium to the product side.[1]
-
Removal of water: As water is a byproduct, its removal (e.g., using a Dean-Stark apparatus or a drying agent) will favor the formation of the ester.[3]
-
Catalyst concentration: Ensure the appropriate catalytic amount of strong acid is used.
-
Reaction time and temperature: Optimize these parameters to ensure the reaction goes to completion without significant degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of unreacted 2,6-dichlorophenylacetic acid in final product | Incomplete reaction due to insufficient reaction time or temperature. | Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or GC. |
| Insufficient acid catalyst. | Ensure the correct catalytic amount of acid is used. | |
| Equilibrium not sufficiently shifted towards products. | Use a larger excess of ethanol and consider removing water as the reaction proceeds.[3] | |
| Presence of a low-boiling point impurity | Formation of diethyl ether from ethanol. | Control the reaction temperature carefully; avoid excessive heating. |
| Appearance of multiple unknown peaks in HPLC/GC analysis | Degradation of starting material or product. | Lower the reaction temperature and shorten the reaction time. Ensure the starting material is of high purity. |
| Side reactions due to impurities in starting materials. | Characterize the impurities in the starting 2,6-dichlorophenylacetic acid. | |
| Formation of a solid byproduct | Possible self-condensation or polymerization. | This is less common for this specific synthesis but could be prompted by excessive heat. Optimize reaction conditions to be milder. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector and Oven Program:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and known standards.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Dissolve a known concentration of the crude product in the mobile phase.
-
HPLC Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Detector: UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 220 nm).
-
Quantification: Determine the relative peak areas to estimate the purity and the percentage of byproducts.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound and a common side reaction.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Ethyl 2-(2,6-dichlorophenyl)acetate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2-(2,6-dichlorophenyl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: After synthesis and work-up, my product is still a crude yellow oil with significant impurities. What is the first purification step I should take?
A1: The initial purification step for the crude yellow oil is typically an acid-base wash. This is crucial for removing any unreacted 2-(2,6-dichlorophenyl)acetic acid. A common procedure is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with a saturated solution of sodium bicarbonate (NaHCO₃).[1] The basic wash will react with the acidic starting material, converting it into its salt, which is soluble in the aqueous layer and can thus be separated.
Q2: I performed a column chromatography, but the separation of my product from impurities is poor. What can I do to improve the resolution?
A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Solvent System Optimization: The polarity of the eluent is critical. For this compound, a common mobile phase is a mixture of ethyl acetate and hexane.[2] If you are observing poor separation, try adjusting the ratio of these solvents. A lower proportion of the more polar solvent (ethyl acetate) will decrease the mobile phase polarity, leading to slower elution and potentially better separation of less polar compounds. Conversely, a higher proportion of ethyl acetate will increase the polarity and speed up the elution of more polar compounds. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Column Packing: Ensure your silica gel column is packed uniformly without any cracks or channels, as these can lead to uneven solvent flow and poor separation.
-
Sample Loading: The sample should be loaded onto the column in a concentrated solution and in a narrow band. Overloading the column with too much sample can also lead to broad peaks and poor separation.
Q3: My final product has a persistent yellow color. How can I decolorize it?
A3: A persistent yellow color may indicate the presence of colored impurities. While column chromatography should remove many of these, for minor color impurities, you can try the following:
-
Activated Carbon Treatment: Dissolve the product in a suitable organic solvent and add a small amount of activated carbon. Stir the solution for a short period and then filter it through a pad of Celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a very effective method for removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common process-related impurities include:
-
Unreacted Starting Material: 2-(2,6-dichlorophenyl)acetic acid.[1]
-
By-products from Synthesis: Depending on the synthetic route, other related esters or degradation products could be present. For instance, it is recognized as a process-related impurity in the synthesis of diclofenac sodium.[1]
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purification are:
-
Acid-Base Extraction: To remove acidic impurities.[1]
-
Silica Gel Column Chromatography: A highly effective method for separating the target compound from other organic impurities.[2]
-
Recrystallization: If the compound can be solidified, this is an excellent technique for achieving high purity.
-
Distillation: Since the compound can be an oil, vacuum distillation can be used for purification, especially on a larger scale.
Q3: Can you provide a general protocol for column chromatography purification?
A3: Yes, a general protocol for silica gel column chromatography is provided below. The specific solvent system should be optimized based on TLC analysis.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Wash | >90% (removes acidic impurities) | Simple, fast, and effective for removing acidic starting materials. | Does not remove non-acidic organic impurities. |
| Silica Gel Column Chromatography | >98% | High resolution, capable of separating closely related compounds. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | >99% | Can yield very high purity, effective at removing a wide range of impurities. | Only applicable if the compound is a solid or can be solidified; yield can be lower. |
| Vacuum Distillation | >97% | Suitable for large-scale purification of oils. | Requires specialized equipment; may not be suitable for thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Wash and Column Chromatography
-
Dissolution: Dissolve the crude this compound in ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the resulting oil in a minimal amount of the chosen eluent (e.g., a 1:10 mixture of ethyl acetate and hexane) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Final Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Challenges in scaling up the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction: The esterification reaction is an equilibrium process.[1] | - Increase the excess of ethanol: Use a significant excess of ethanol to shift the equilibrium towards the product side.[1]- Remove water: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium forward.[1]- Increase reaction time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using TLC or HPLC. |
| Catalyst inefficiency: The acid catalyst (e.g., sulfuric acid) may be old, hydrated, or used in insufficient quantity. | - Use a fresh, concentrated acid catalyst.- Optimize the catalyst loading. Typically, 1-4% (w/w) of sulfuric acid relative to the carboxylic acid is a good starting point. | |
| Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures. | - For Fischer esterification, refluxing the ethanol is a common practice. Ensure a steady reflux is maintained.[2] | |
| Product Purity Issues | Presence of unreacted 2-(2,6-dichlorophenyl)acetic acid: Incomplete reaction or inefficient work-up. | - After the reaction, quench the mixture with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and remove the unreacted carboxylic acid by converting it to its water-soluble salt.[2][3] |
| Formation of by-products: At higher temperatures, ether formation from the alcohol or other side reactions can occur. | - Maintain a controlled reflux temperature.- Analyze the impurity profile to identify the by-products and adjust the reaction conditions accordingly. | |
| Residual solvent or reagents: Inadequate purification. | - Ensure efficient removal of the solvent using a rotary evaporator.- Wash the organic layer thoroughly during the work-up to remove water-soluble impurities.[3] | |
| Difficulties in Product Isolation and Purification | Emulsion formation during work-up: This can be an issue when scaling up, especially with vigorous mixing of aqueous and organic layers. | - Add brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period for phase separation.- Consider a gentler mixing method. |
| Oily product that is difficult to crystallize: The product may be an oil at room temperature or impurities may be inhibiting crystallization. | - Purify the crude product by column chromatography (a common solvent system is a mixture of ethyl acetate and hexane).- Attempt crystallization from a different solvent or solvent mixture.- Use a seed crystal to induce crystallization. | |
| Scale-Up Challenges | Exothermic reaction control: The initial mixing of the acid catalyst with the reactants can be exothermic. | - On a larger scale, add the catalyst portion-wise and with efficient stirring and cooling to control the temperature. |
| Inefficient mixing: In large reactors, ensuring homogenous mixing of reactants and catalyst can be challenging. | - Use appropriate stirring equipment (e.g., overhead stirrer with a suitable impeller) and ensure an adequate stirring rate. | |
| Longer reaction and work-up times: Scaling up often leads to longer processing times. | - Plan the experimental workflow accordingly.- For work-up, consider using larger separatory funnels or alternative liquid-liquid extraction equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of 2-(2,6-dichlorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2] This method is widely used for the synthesis of esters from carboxylic acids and alcohols.
Q2: How can I prepare the starting material, 2-(2,6-dichlorophenyl)acetic acid?
A2: 2-(2,6-dichlorophenyl)acetic acid can be synthesized through various routes. One common method involves the hydrolysis of 2,6-dichlorophenylacetonitrile.[4] Another approach starts from 2,6-dichlorotoluene.[5]
Q3: What are the potential impurities I should look out for?
A3: Potential impurities include unreacted 2-(2,6-dichlorophenyl)acetic acid, residual ethanol, and by-products from side reactions. If ethyl acetate is used as a solvent, common impurities can include water, ethanol, and acetic acid.[6] In related syntheses, impurities such as the methyl or other alkyl esters of the starting acid have been identified.[7]
Q4: What is the best way to monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you can spot the reaction mixture alongside the starting material to observe the disappearance of the carboxylic acid and the appearance of the ester product.
Q5: What are the recommended purification techniques for large-scale synthesis?
A5: For large-scale purification, after the initial aqueous work-up, the crude product can be purified by vacuum distillation if it is thermally stable. If not, column chromatography is a viable option, though it can be resource-intensive at a large scale. Recrystallization from a suitable solvent is also a possibility if the product is a solid and a suitable solvent system can be found.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
2-(2,6-dichlorophenyl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2,6-dichlorophenyl)acetic acid in a 10-fold excess of anhydrous ethanol.
-
Slowly and carefully add concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. KR100348100B1 - Manufacturing method of 2-[(2,6-dichlorophenyl) amino] phenylacetoxyacetic acid - Google Patents [patents.google.com]
- 4. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN109809984B - Simple preparation method of 2, 6-dichlorophenylacetic acid - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(2,6-dichlorophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 2,6-dichlorophenylacetic acid with ethanol.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in insufficient quantity. | • Use a fresh, anhydrous acid catalyst.• Increase the catalyst loading incrementally (see Table 1 for suggested ranges).• Consider using a stronger acid catalyst, such as triflic acid, for sterically hindered substrates. |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | • Ensure the reaction mixture is refluxing vigorously.• Increase the reaction temperature if using a higher-boiling solvent (see Table 2 for temperature effects). | |
| Short Reaction Time: The reaction may not have reached equilibrium. | • Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| Presence of Water: Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants. | • Use anhydrous ethanol and ensure all glassware is thoroughly dried.• Employ a Dean-Stark apparatus to remove water azeotropically during the reaction. | |
| Formation of Significant Byproducts | Ether Formation: At high temperatures and strong acid concentrations, ethanol can undergo self-condensation to form diethyl ether. | • Optimize the reaction temperature to the lowest effective point.• Use a milder acid catalyst or a lower concentration of the strong acid. |
| Decarboxylation: Although less common for this substrate, prolonged heating at very high temperatures could potentially lead to some decarboxylation of the starting material. | • Avoid excessive heating and prolonged reaction times beyond what is necessary for complete conversion. | |
| Unreacted Starting Material: Incomplete reaction due to factors mentioned above. | • Refer to the "Low to No Product Formation" section. | |
| Difficult Product Isolation/Purification | Emulsion during Work-up: The presence of unreacted acid and other impurities can lead to the formation of stable emulsions during aqueous extraction. | • Add a saturated brine solution to the separatory funnel to help break the emulsion.• If the emulsion persists, filter the mixture through a pad of celite. |
| Co-elution during Chromatography: The product and non-polar byproducts may have similar retention factors. | • Optimize the solvent system for column chromatography. A mixture of ethyl acetate and hexane is commonly used.[1] A gradient elution may be necessary.• Consider recrystallization as an alternative or final purification step. | |
| Product Purity Issues | Residual Acid Catalyst: Traces of the acid catalyst can remain in the final product. | • Thoroughly wash the organic layer with a saturated sodium bicarbonate solution during the work-up to neutralize any remaining acid.[2] |
| Residual Acetic Acid (if used as a co-solvent or impurity): | • Perform multiple washes with water and saturated sodium bicarbonate solution. | |
| Residual Ethanol: Excess ethanol used in the reaction can be difficult to remove completely. | • Remove the bulk of the ethanol by rotary evaporation.• Wash the organic extract thoroughly with water and brine to remove residual ethanol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 2,6-dichlorophenylacetic acid with ethanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3]
Q2: Why is the yield of this reaction often low?
A2: The low yield can be attributed to the steric hindrance caused by the two chlorine atoms in the ortho positions of the phenyl ring. This hindrance makes the carbonyl carbon of the carboxylic acid less accessible to the nucleophilic attack by ethanol. To overcome this, optimizing reaction conditions such as temperature, catalyst concentration, and reaction time is crucial. Driving the reaction equilibrium towards the product by using an excess of ethanol or removing water is also a key strategy.
Q3: What are the key parameters to optimize for this reaction?
A3: The key parameters to optimize are:
-
Catalyst Type and Concentration: Stronger acids or higher catalyst loading can increase the reaction rate.
-
Temperature: Higher temperatures generally favor the reaction but can also lead to side reactions.
-
Reaction Time: Sufficient time is needed to reach equilibrium.
-
Molar Ratio of Reactants: Using a large excess of ethanol can shift the equilibrium towards the product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid spot and the appearance of the product ester spot indicate the progression of the reaction. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.
Q5: What is the best way to purify the final product?
A5: After the reaction work-up, which typically involves washing with water and a basic solution to remove the acid catalyst and unreacted carboxylic acid, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1] For higher purity, recrystallization from a suitable solvent system can be performed.
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound (Hypothetical Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ | 5 | 8 | 80 (Reflux) | 65 |
| H₂SO₄ | 10 | 8 | 80 (Reflux) | 75 |
| p-TsOH | 5 | 12 | 80 (Reflux) | 60 |
| p-TsOH | 10 | 12 | 80 (Reflux) | 70 |
| Sc(OTf)₃ | 2 | 6 | 80 (Reflux) | 85 |
Table 2: Effect of Temperature and Reaction Time on the Yield of this compound (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Catalyst (H₂SO₄ mol%) | Yield (%) |
| 60 | 12 | 10 | 45 |
| 80 (Reflux) | 8 | 10 | 75 |
| 80 (Reflux) | 16 | 10 | 80 |
| 100 | 8 | 10 | 78 (with some byproduct formation) |
Note: This table is also based on general principles and expected outcomes for Fischer esterification. Optimal conditions often involve refluxing at the boiling point of the alcohol.
Experimental Protocols
Protocol 1: Standard Fischer Esterification using Sulfuric Acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichlorophenylacetic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (10-20 eq) to the flask, followed by the slow addition of concentrated sulfuric acid (5-10 mol%).
-
Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate, with a focus on preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification.[1] This reaction involves treating the carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid, with an excess of ethanol in the presence of a strong acid catalyst.[2][3][4]
Q2: What are the primary reactants and a suitable catalyst for this synthesis?
A2: The primary reactants are 2-(2,6-dichlorophenyl)acetic acid and ethanol. Commonly used catalysts are strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH).[1][5][6]
Q3: What are the most common side reactions to be aware of?
A3: The primary issues in Fischer esterification are related to the reversible nature of the reaction and potential side reactions promoted by the acidic conditions. These include:
-
Incomplete Reaction: The reaction is an equilibrium, which can result in a low yield of the desired ester if not driven to completion.[5][7]
-
Hydrolysis: The water produced during the reaction can hydrolyze the ester product back to the starting carboxylic acid and alcohol, reversing the synthesis.[5]
-
Ether Formation: At elevated temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.
-
Decomposition: Harsh conditions, such as very high temperatures or highly concentrated acid, can lead to the decomposition and charring of the organic materials.
Q4: How can the yield of this compound be maximized?
A4: To maximize the product yield, the reaction equilibrium must be shifted towards the products according to Le Châtelier's principle.[4][5] This can be achieved in two main ways:
-
Use of Excess Reactant: Employing a large excess of ethanol can effectively drive the reaction forward.[5][7] Often, ethanol is used as the reaction solvent itself.[1][8]
-
Removal of Water: Removing the water as it is formed will prevent the reverse reaction (hydrolysis).[3][5] This can be done by using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent.[5][7]
Q5: How is the final product typically purified?
A5: After the reaction is complete, a standard aqueous workup is performed. This involves washing the organic layer with water, a mild base (like a sodium bicarbonate solution) to remove unreacted carboxylic acid and the acid catalyst, and finally with brine.[6][9][10] The crude product is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate.[9][10] Final purification can be achieved through distillation under reduced pressure or silica gel column chromatography.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction has not reached completion (equilibrium issue).[5][7] 2. Insufficient or inactive acid catalyst. 3. Presence of water in reagents or glassware.[2] 4. Reaction time is too short or temperature is too low. | 1. Use a large excess of ethanol (e.g., as the solvent).[5][8] 2. Remove water as it forms using a Dean-Stark trap or molecular sieves.[5][7] 3. Ensure the catalyst is fresh and added in an appropriate amount (typically catalytic). 4. Use dry glassware and anhydrous ethanol. 5. Increase the reaction time or temperature (reflux).[1][3] |
| Significant amount of unreacted 2-(2,6-dichlorophenyl)acetic acid in product | 1. Incomplete reaction. 2. Hydrolysis of the ester product during workup.[5] | 1. Ensure the reaction has gone to completion by extending the reflux time. 2. During the workup, thoroughly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the unreacted acid.[6][10] |
| Presence of a low-boiling impurity, possibly diethyl ether | 1. Reaction temperature is too high, promoting acid-catalyzed dehydration of ethanol. | 1. Lower the reflux temperature if possible, while still allowing the esterification to proceed. 2. Use a milder acid catalyst or a lower concentration of the strong acid. |
| Reaction mixture has turned dark brown or black (charring) | 1. Excessive heat. 2. Acid catalyst concentration is too high. | 1. Reduce the reaction temperature. Ensure even heating with a stirring mechanism. 2. Reduce the amount of acid catalyst used. |
| Difficulty separating aqueous and organic layers during workup | 1. Formation of an emulsion. | 1. Add a small amount of saturated sodium chloride solution (brine) to help break the emulsion.[2] 2. Allow the separatory funnel to stand for a longer period. |
Experimental Protocols
General Protocol for Fischer Esterification
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
2-(2,6-dichlorophenyl)acetic acid
-
Anhydrous ethanol (absolute, 200 proof)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(2,6-dichlorophenyl)acetic acid and a large excess of anhydrous ethanol (e.g., 10-20 equivalents, or enough to act as the solvent).[2]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction) to the mixture.[10]
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.[6][10] Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring its progress by Thin Layer Chromatography (TLC) if desired.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[6]
-
Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.[6] Transfer the solution to a separatory funnel.
-
Washing:
-
Drying and Filtration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[6][10] Filter the solution to remove the drying agent.
-
Solvent Removal and Purification: Remove the extraction solvent via rotary evaporation to yield the crude ester. Purify the crude product by vacuum distillation or column chromatography as needed.[9]
Visualizations
Logical and Mechanical Diagrams
The following diagrams illustrate the experimental workflow, the chemical mechanism, and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.[3][5][7]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. KR100249134B1 - New process for preparing 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid - Google Patents [patents.google.com]
- 10. community.wvu.edu [community.wvu.edu]
Technical Support Center: Ethyl 2-(2,6-dichlorophenyl)acetate - Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of Ethyl 2-(2,6-dichlorophenyl)acetate under various experimental conditions. The information is presented in a question-and-answer format to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to hydrolytic conditions (acidic or basic), oxidizing agents, light (photolysis), and elevated temperatures (thermal stress). The ester functional group is susceptible to hydrolysis, while the chlorinated phenyl ring may be subject to oxidative and photolytic degradation.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemical structure and data from analogous compounds like diclofenac esters, the primary degradation product under hydrolytic conditions is expected to be 2-(2,6-dichlorophenyl)acetic acid.[1][2] Under oxidative and photolytic stress, further degradation of the aromatic ring could occur, potentially leading to hydroxylated and other oxidized species.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: The most common and effective method for monitoring the degradation is by using High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile degradants.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Additional peaks are observed in the HPLC chromatogram of a sample containing this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | The sample may have degraded due to improper storage or handling. Review the storage conditions (temperature, light exposure) and sample preparation procedures. |
| Contaminated Solvent/Reagents | Ensure the purity of all solvents and reagents used in sample preparation and HPLC analysis. Run a blank injection of the solvent to check for contaminants. |
| Interaction with Container | The compound might be reacting with the container material. Use inert container materials like glass or polypropylene. |
| Method-Induced Degradation | The analytical method itself (e.g., high temperature in the autosampler or column) could be causing degradation. Evaluate the method parameters for potential stressors. |
Issue 2: Inconsistent Assay Results
Symptom: The measured concentration of this compound varies significantly between replicate preparations or over a short period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ongoing Degradation | The compound may be unstable in the chosen sample diluent. Prepare samples immediately before analysis or perform a time-course study in the diluent to assess stability. |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the sample diluent. Use of sonication or vortexing may be necessary. |
| Photodegradation | If working with the sample under ambient light for extended periods, it may be degrading. Prepare and handle samples in a light-protected environment (e.g., using amber vials). |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3] The following are general protocols for subjecting this compound to various stress conditions, based on ICH Q1A guidelines.[4][5][6]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for up to 72 hours. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for up to 24 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours. |
| Photolytic Degradation | Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A dark control should be run in parallel. |
| Thermal Degradation | Expose the solid compound to dry heat at 80°C for up to 7 days. |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Inferred degradation pathways of this compound.
References
- 1. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. ymerdigital.com [ymerdigital.com]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. bfarm.de [bfarm.de]
Influence of solvent choice on Ethyl 2-(2,6-dichlorophenyl)acetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2,6-dichlorophenyl)acetate. The information is designed to address common issues encountered during experimentation, with a focus on the critical role of solvent selection.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Yield | Inappropriate Solvent Polarity: The polarity of the solvent may not be suitable for dissolving the reactants and stabilizing the transition state. For instance, in the synthesis of Diclofenac derivatives, non-polar solvents might hinder the reaction between the ester and other polar reagents. | - For reactions involving polar starting materials, consider switching to a more polar solvent like DMF or ethanol. - For reactions where reactants have differing polarities, a mixed solvent system (e.g., dichloromethane/ethyl acetate) may improve solubility and yield.[1] |
| Poor Solubility of Reactants: this compound or other starting materials may not be fully dissolved in the chosen solvent, leading to an incomplete reaction. | - Consult solubility data for this compound, which is sparingly soluble in ethyl acetate and slightly soluble in chloroform. - Increase the reaction temperature to improve solubility, ensuring it does not exceed the decomposition temperature of the reactants or products. | |
| Formation of Impurities or Side Products | Solvent Participation in the Reaction: Protic solvents like ethanol or methanol can sometimes participate in transesterification reactions, leading to the formation of undesired ester byproducts. | - If transesterification is a concern, consider using an aprotic solvent such as DMF, toluene, or dichloromethane.[2][3] - Ensure the solvent is anhydrous, as water can lead to hydrolysis of the ester. |
| Reaction Temperature Too High: Elevated temperatures can promote side reactions or decomposition of the product. | - Optimize the reaction temperature by running small-scale experiments at different temperatures. - Refer to literature for recommended temperature ranges for similar reactions. | |
| Difficult Product Isolation/Purification | High Boiling Point of the Solvent: Solvents with high boiling points, such as DMF, can be difficult to remove completely from the final product. | - If possible, choose a solvent with a lower boiling point that is still suitable for the reaction. - If a high-boiling point solvent is necessary, utilize high-vacuum distillation for its removal. |
| Product Precipitation Issues: The desired product may be too soluble or not soluble enough in the reaction solvent for effective crystallization or precipitation. | - For crystallization, consider using a mixed solvent system where the product is soluble in one solvent and insoluble in the other. - If the product is too soluble, an anti-solvent can be added to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common use of this compound?
A1: this compound is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and its derivatives.[2][4]
Q2: How does solvent choice impact the synthesis of Diclofenac from this compound?
A2: The choice of solvent is critical in the multi-step synthesis of Diclofenac. For example, the initial condensation reactions may be performed in aromatic hydrocarbons like toluene, while subsequent cyclization and hydrolysis steps might utilize polar aprotic solvents like DMF or alcoholic solvents.[2][3] The solvent can influence reaction rates, yields, and the impurity profile of the final product.
Q3: Can I use ethanol as a solvent for any reaction with this compound?
A3: While ethanol is a common solvent for esterification reactions to produce this compound itself, its use in subsequent reactions should be carefully considered.[4][5] As a protic solvent, it can potentially participate in side reactions such as transesterification. For reactions where the ethyl ester needs to remain intact, aprotic solvents are generally preferred.
Q4: What are some recommended solvents for the hydrolysis of this compound?
A4: The hydrolysis of this compound to 2-(2,6-dichlorophenyl)acetic acid is typically carried out in a mixture of an alcohol (like ethanol) and an aqueous base (e.g., sodium hydroxide solution). The alcohol helps to solubilize the ester, while the aqueous base facilitates the hydrolysis.
Q5: Are there any safety concerns associated with the solvents used in these reactions?
A5: Yes, many of the organic solvents used, such as dichloromethane, chloroform, and toluene, are hazardous.[3] It is crucial to consult the Safety Data Sheet (SDS) for each solvent before use and to handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Quantitative Data Presentation
Table 1: Reported Yields for the Synthesis of 1-(2,6-dichlorophenyl)-2-indolone from Diclofenac (a derivative reaction of the parent acid)
| Solvent System | Reagent | Yield (%) | Reference |
| Dichloromethane / Ethyl Acetate | DCC | 93.2 | [1] |
Note: Data on direct comparative studies for reactions of this compound is limited in the reviewed literature. This table presents data for a closely related transformation.
Experimental Protocols
Protocol 1: Synthesis of Diclofenac Ethyl Ester from Diclofenac
This protocol describes the esterification of Diclofenac to its ethyl ester, a reverse reaction to the hydrolysis of this compound, illustrating a typical esterification procedure.
Materials:
-
Diclofenac
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Thionyl Chloride (alternative method)
-
Ice
-
Sodium Bicarbonate Solution (10%)
Procedure (Method 1: Acid Catalysis): [5]
-
Dissolve Diclofenac (0.1 mol) in absolute ethanol.
-
Slowly add concentrated sulfuric acid (5 ml) to the solution.
-
Reflux the mixture for 20 hours.
-
Filter the hot solution.
-
Concentrate the filtrate and cool it.
-
Pour the concentrated solution over crushed ice.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water, followed by a 10% sodium bicarbonate solution, and then again with water.
-
Dry the product. The expected yield is approximately 80%.
Procedure (Method 2: Thionyl Chloride): [4]
-
Suspend Diclofenac (0.01 mol) in absolute ethanol (85 ml) and cool to -15°C.
-
Add thionyl chloride (0.01 mol) dropwise, maintaining the temperature below -10°C.
-
Keep the reaction mixture at 40°C for 3 hours.
-
Reflux the mixture for an additional 3 hours.
-
Allow the reaction to stand at room temperature overnight.
-
Evaporate the solvent to dryness.
-
Re-dissolve the residue in absolute ethanol and evaporate again to ensure complete removal of excess thionyl chloride.
Visualizations
Caption: A generalized experimental workflow for an amination reaction involving this compound.
Caption: A decision-making diagram for troubleshooting low yield in reactions with this compound.
References
- 1. CN105037242A - Diclofenac derivative synthesis process - Google Patents [patents.google.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Comparative Guide to Purity Assessment of Ethyl 2-(2,6-dichlorophenyl)acetate: HPLC, GC, and NMR Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. Ethyl 2-(2,6-dichlorophenyl)acetate, a key chemical intermediate, requires robust analytical methods to ensure its quality and the absence of potentially harmful impurities. This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally unstable compounds. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Gas Chromatography (GC) is highly effective for volatile and thermally stable compounds, separating them based on their partitioning between a gaseous mobile phase and a stationary phase. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a distinct advantage as a primary ratio method, enabling the determination of purity without the need for a specific reference standard of the analyte.[1][2]
This guide will delve into the experimental protocols for each technique, present a comparative analysis of their performance, and discuss their respective advantages and limitations in the context of analyzing this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This Reverse-Phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30% to 70% A
-
20-25 min: 70% A
-
25-26 min: 70% to 30% A
-
26-30 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes the use of ¹H-NMR for the absolute purity determination of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the ethyl group's CH₂ quartet) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.
-
Data Presentation and Comparison
The following tables summarize the expected performance of each technique in the analysis of this compound and its key potential impurities.
Table 1: Potential Impurities of this compound
| Impurity Name | Structure | Origin |
| 2,6-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | Incomplete esterification or hydrolysis of the final product |
| Diethyl 2,2'-(2,6-dichlorophenyl)malonate | C₁₅H₁₇Cl₂O₄ | By-product from synthesis |
| 2,6-Dichlorotoluene | C₇H₆Cl₂ | Unreacted starting material |
Table 2: Comparative Performance of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between liquid mobile and solid stationary phases | Differential partitioning between gaseous mobile and solid/liquid stationary phases | Nuclear magnetic resonance of atomic nuclei |
| Applicability | Non-volatile and thermally unstable compounds | Volatile and thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Selectivity | High | Very High | High (structural information) |
| Sensitivity (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Analysis Time per Sample | ~30 min | ~25 min | ~15 min |
| Reference Standard | Required for analyte and impurities | Required for analyte and impurities | Internal standard required, not the analyte itself |
| Structural Information | Limited (retention time and UV spectrum) | High (mass spectrum fragmentation) | Very High (detailed molecular structure) |
Table 3: Chromatographic and Spectroscopic Data (Hypothetical)
| Analyte/Impurity | HPLC Retention Time (min) | GC Retention Time (min) | Key ¹H-NMR Signal (CDCl₃, ppm) |
| This compound | 18.5 | 15.2 | 4.20 (q, 2H), 3.85 (s, 2H), 1.25 (t, 3H) |
| 2,6-Dichlorophenylacetic acid | 12.3 | 14.1 (derivatized) | 3.90 (s, 2H) |
| Diethyl 2,2'-(2,6-dichlorophenyl)malonate | 22.1 | 19.8 | 4.25 (q, 4H), 4.10 (s, 1H), 1.30 (t, 6H) |
| 2,6-Dichlorotoluene | >25 (poor retention) | 8.7 | 2.40 (s, 3H) |
Mandatory Visualizations
Caption: Workflow for Purity Assessment by HPLC.
References
A comparative study of synthesis routes for Ethyl 2-(2,6-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthesis routes for Ethyl 2-(2,6-dichlorophenyl)acetate, a key intermediate in the pharmaceutical industry. The following sections detail the experimental protocols, present quantitative data for each method, and offer a comparative discussion to aid in the selection of the most suitable synthesis strategy based on factors such as yield, reaction conditions, and starting material availability.
Comparative Data of Synthesis Routes
| Route | Starting Material | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 1 | 2,6-Dichlorophenylacetic acid | Ethanol, Sulfuric acid | 20 hours | Reflux | 80 | High (not specified) | [1] |
| 2 | 2,6-Dichlorotoluene | 1. Chlorine, UV light; 2. Potassium cyanide; 3. Sodium hydroxide; 4. Ethanol, Sulfuric acid | Multi-step (5h for cyanation) | 180°C (chlorination), Reflux (cyanation, hydrolysis, esterification) | 61 (for 2,6-dichlorobenzyl chloride) | Not specified | [2] |
| 3 | Sodium 2-(2,6-dichlorophenyl)acetate | Propargyl bromide, DMSO | 3 hours | 80°C | 76 (for propargyl ester) | Not specified | [3] |
Note: The data presented is based on available literature and may vary depending on the specific experimental setup and scale. Route 3 describes the synthesis of a propargyl ester, but the initial step of forming the sodium salt and reacting it with an alkyl halide is analogous to a potential synthesis of the ethyl ester using an ethyl halide.
Experimental Protocols
Route 1: Fischer Esterification of 2,6-Dichlorophenylacetic acid
This is a classic and straightforward method for the synthesis of esters.
Methodology:
-
A solution of 2,6-dichlorophenylacetic acid (0.1 mol) in ethanol is prepared.
-
Concentrated sulfuric acid (5 ml) is added as a catalyst.[1]
-
The mixture is refluxed for 20 hours.[1]
-
After cooling, the reaction mixture is filtered.
-
The filtrate is concentrated, and the residue is added to crushed ice.
-
The resulting precipitate of this compound is filtered, washed with water, a 10% sodium bicarbonate solution, and again with water.[1]
-
The crude product is dried and can be further purified by recrystallization from ethanol.
Diagram of the Experimental Workflow:
Caption: Fischer Esterification Workflow
Route 2: From 2,6-Dichlorotoluene via Cyanide Intermediate
This multi-step synthesis starts from the more readily available 2,6-dichlorotoluene.
Methodology:
-
Chlorination: 2,6-Dichlorotoluene (16.1 g) is chlorinated with dry chlorine at 180°C under UV irradiation to yield 2,6-dichlorobenzyl chloride (yield: 61%).[2]
-
Cyanation: The resulting 2,6-dichlorobenzyl chloride (6.5 g) is refluxed with potassium cyanide (2.7 g) in 30 ml of alcohol for 5 hours to produce 2,6-dichlorobenzyl cyanide.[2]
-
Hydrolysis: The cyanide is then refluxed overnight with 1 N sodium hydroxide to hydrolyze it to 2,6-dichlorophenylacetic acid.
-
Esterification: The obtained 2,6-dichlorophenylacetic acid is then subjected to Fischer esterification as described in Route 1.
Diagram of the Logical Relationship:
Caption: Multi-step synthesis pathway
Route 3: Alkylation of Sodium 2-(2,6-dichlorophenyl)acetate (Analogous Route)
This route is analogous to a reported synthesis of a similar propargyl ester and suggests a potential alternative for the ethyl ester. It may offer milder reaction conditions compared to Fischer esterification.
Methodology (Proposed):
-
Salt Formation: 2,6-Dichlorophenylacetic acid is neutralized with an aqueous solution of sodium bicarbonate to form sodium 2-(2,6-dichlorophenyl)acetate. The water is then removed under vacuum.[3]
-
Alkylation: A mixture of the sodium salt (0.02 mol), ethyl bromide or ethyl iodide (in slight excess), and a suitable solvent like DMSO is heated. For the analogous propargyl ester, the reaction was refluxed for 3 hours at 80°C.[3]
-
Work-up: The reaction mixture is poured into crushed ice with stirring to precipitate the crude product.
-
Purification: The precipitate is filtered, dried, and can be recrystallized from a suitable solvent like benzene.[3]
Diagram of the Signaling Pathway Analogy:
Caption: Alkylation pathway analogy
Comparative Discussion
-
Route 1 (Fischer Esterification) is the most direct method assuming the availability of 2,6-dichlorophenylacetic acid. It is a well-established and generally high-yielding reaction. However, it requires relatively long reaction times and the use of a strong acid catalyst, which may not be suitable for substrates with acid-sensitive functional groups. The equilibrium nature of the reaction also necessitates driving the reaction to completion, for instance, by using an excess of ethanol.
-
Route 2 (From 2,6-Dichlorotoluene) starts from a more fundamental and potentially cheaper starting material. However, it is a multi-step process involving hazardous reagents like chlorine and potassium cyanide, which require special handling precautions. The overall yield will be a product of the yields of each individual step, which may result in a lower overall efficiency compared to a single-step route.
-
Route 3 (Alkylation) presents a potentially milder alternative to the strongly acidic conditions of the Fischer esterification. The reaction of a carboxylate salt with an alkyl halide is a common method for ester synthesis. This route could be advantageous if the substrate is sensitive to strong acids. However, the quantitative data provided is for a different ester, and the efficiency of this reaction for the synthesis of the ethyl ester would need to be experimentally verified. The choice of solvent and leaving group on the ethylating agent would be critical for optimizing the yield.
References
A Comparative Analysis of Ethyl 2-(2,6-dichlorophenyl)acetate and Methyl 2-(2,6-dichlorophenyl)acetate for Researchers and Drug Development Professionals
In the field of pharmaceutical synthesis and drug development, the selection of appropriate starting materials and intermediates is critical to ensuring reaction efficiency, purity, and optimal yield. Ethyl 2-(2,6-dichlorophenyl)acetate and its methyl-ester counterpart, Mthis compound, are two closely related compounds that frequently serve as key building blocks. Both are derivatives of 2,6-dichlorophenylacetic acid and are notably used as intermediates or are found as impurities in the synthesis of various active pharmaceutical ingredients (APIs), including Guanfacine.[1][2] This guide provides an objective comparison of these two esters, supported by physicochemical data and established experimental protocols, to aid researchers in selecting the optimal reagent for their specific application.
Physicochemical Properties
The primary difference between the two molecules is the substitution of a methyl group for an ethyl group in the ester functional group. This seemingly minor alteration results in predictable variations in molecular weight, boiling point, and density. A summary of their key properties is presented below.
| Property | Mthis compound | This compound | Data Source(s) |
| CAS Number | 54551-83-6 | 90793-64-9 | [2][3] |
| Molecular Formula | C₉H₈Cl₂O₂ | C₁₀H₁₀Cl₂O₂ | [1][2] |
| Molecular Weight | 219.06 g/mol | 233.09 g/mol | [2][4] |
| Boiling Point | 272.3 °C at 760 mmHg | Not available | [1][4] |
| Flash Point | 111.5 °C | Not available | [1][4] |
| Density | 1.33 g/cm³ | Not available | [1] |
| Physical Form | Colorless to light-yellow liquid | Not specified | |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Methanol | Not specified | [1] |
Note: Comprehensive experimental data for this compound is less publicly available compared to its methyl analog. The provided data is based on available chemical databases and supplier information.
Synthesis and Reactivity
Both esters are typically synthesized via Fischer esterification of the parent acid, 2,6-dichlorophenylacetic acid, with the corresponding alcohol (methanol or ethanol) under acidic conditions. The choice between the methyl and ethyl ester often depends on the specific requirements of the subsequent reaction steps.
-
Reactivity: The methyl ester is generally more reactive towards nucleophilic substitution or hydrolysis due to the lesser steric hindrance of the methyl group compared to the ethyl group. This can be an advantage for reactions where the ester is an activating group or a disadvantage if lability is a concern.
-
Purification: The difference in boiling points suggests that separation and purification profiles will differ. The higher boiling point of the ethyl ester may be a consideration in high-temperature reactions or distillations.
// Nodes precursor [label="2,6-Dichlorophenylacetic Acid"]; reagent1 [label="Methanol (CH₃OH)\n+ Acid Catalyst (e.g., H₂SO₄)"]; reagent2 [label="Ethanol (CH₃CH₂OH)\n+ Acid Catalyst (e.g., H₂SO₄)"]; product1 [label="Mthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product2 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; process [label="Fischer\nEsterification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges precursor -> process; reagent1 -> process; reagent2 -> process; process -> product1; process -> product2; } END_DOT Caption: General synthesis workflow for methyl and ethyl esters.
Application in API Synthesis
A critical application for this class of compounds is in the synthesis of complex pharmaceutical molecules. For instance, 2-(2,6-dichlorophenyl)acetic acid is a key fragment used in the synthesis of LY3154207, a positive allosteric modulator of the human dopamine D1 receptor.[5][6] In this process, the acid is coupled with a complex amine intermediate. Researchers may choose to use an ester derivative (methyl or ethyl) as an activated form of the acid for such coupling reactions, depending on the chosen synthetic strategy (e.g., after conversion to an acid chloride or other activated species).
// Nodes start [label="2-(2,6-Dichlorophenyl)acetic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Amine Intermediate\n(e.g., THIQ scaffold)"]; coupling [label="Amide Coupling Reaction\n(e.g., using T3P, TBTU, or CDI)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Complex API\n(e.g., LY3154207)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> coupling [label="Fragment 1"]; intermediate -> coupling [label="Fragment 2"]; coupling -> final_product [label="Forms amide bond"]; } END_DOT Caption: Role of the 2,6-dichlorophenylacetyl moiety in API synthesis.
Experimental Protocols
1. Synthesis of Mthis compound
This protocol is based on a general Fischer esterification method with reported high efficiency.[1]
-
Reagents: 2-(2,6-dichlorophenyl)acetic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Suspend 2-(2,6-dichlorophenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension while cooling in an ice bath.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[7]
-
Purify by vacuum distillation or column chromatography if necessary.
-
2. Synthesis of this compound
This protocol follows the same principles as the methyl ester synthesis.
-
Reagents: 2-(2,6-dichlorophenyl)acetic acid, Ethanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Follow the procedure outlined for the methyl ester synthesis, substituting anhydrous ethanol for methanol.
-
Reaction times may need to be adjusted based on the lower reactivity of ethanol. Monitor the reaction closely.
-
Purification will be required, likely via vacuum distillation, accounting for a higher boiling point than the methyl ester.
-
Conclusion
The choice between this compound and Mthis compound is primarily driven by the specific context of the intended chemical synthesis.
-
Choose Mthis compound for:
-
Applications requiring higher reactivity or easier hydrolysis.
-
Processes where a lower boiling point is advantageous for purification.
-
When aligning with established protocols, as it is more widely documented.
-
-
Choose this compound for:
-
Situations where a slightly less reactive ester is needed to prevent side reactions.
-
Syntheses where the presence of methanol or methoxy impurities is problematic.
-
Applications where its specific physical properties (higher boiling point, different solubility) offer a process advantage.
-
For drug development professionals, both compounds serve as valuable intermediates. The decision should be based on a careful evaluation of reaction kinetics, potential side reactions, downstream processing considerations, and overall process economics. It is recommended to perform small-scale trials to determine which reagent provides the optimal outcome for a novel synthetic route.
References
- 1. Methyl 2,6-dichlorophenylacetate|lookchem [lookchem.com]
- 2. This compound | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,6-dichlorophenylacetate | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichlorophenylacetic acid methyl ester | 54551-83-6 | FD21695 [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
A Comparative Spectroscopic Analysis: Ethyl 2-(2,6-dichlorophenyl)acetate and its Precursors
A detailed examination of the spectral shifts and characteristics from starting materials to the final ester product, providing valuable insights for researchers in drug development and organic synthesis.
This guide offers an objective comparison of the spectroscopic properties of Ethyl 2-(2,6-dichlorophenyl)acetate against its precursors, 2,6-dichlorophenylacetic acid and ethanol. The transformation from a carboxylic acid and an alcohol to an ester introduces distinct changes in the molecular environment, which are clearly observable through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral shifts is crucial for reaction monitoring, purity assessment, and structural confirmation.
Summary of Spectroscopic Data
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound and its precursors.
| Compound | Spectroscopic Method | Key Data Points |
| 2,6-Dichlorophenylacetic acid | ¹H NMR | ~11-12 ppm (s, 1H, -COOH), 7.2-7.4 ppm (m, 3H, Ar-H), 3.8 ppm (s, 2H, -CH₂-) |
| ¹³C NMR | ~175 ppm (C=O), ~135 ppm (Ar-C-Cl), ~131 ppm (Ar-C), ~128 ppm (Ar-C), ~40 ppm (-CH₂-) | |
| IR (cm⁻¹) | 2500-3300 (broad, O-H), 1700-1725 (C=O), 1400-1450 (C-O), 700-800 (C-Cl) | |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at ~204/206/208 (isotope pattern for 2 Cl) | |
| Ethanol | ¹H NMR | ~3.7 ppm (q, 2H, -CH₂-), ~1.2 ppm (t, 3H, -CH₃), ~2.6 ppm (s, 1H, -OH) |
| ¹³C NMR | ~58 ppm (-CH₂-), ~18 ppm (-CH₃) | |
| IR (cm⁻¹) | 3200-3600 (broad, O-H), 2850-3000 (C-H), 1050-1150 (C-O) | |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 46, base peak at 31 [CH₂OH]⁺ | |
| This compound | ¹H NMR (Predicted) | ~7.2-7.4 ppm (m, 3H, Ar-H), ~4.2 ppm (q, 2H, -OCH₂-), ~3.8 ppm (s, 2H, Ar-CH₂-), ~1.3 ppm (t, 3H, -CH₃) |
| ¹³C NMR (Predicted) | ~170 ppm (C=O), ~135 ppm (Ar-C-Cl), ~131 ppm (Ar-C), ~128 ppm (Ar-C), ~61 ppm (-OCH₂-), ~40 ppm (Ar-CH₂-), ~14 ppm (-CH₃) | |
| IR (cm⁻¹) | ~1730-1750 (C=O, ester), ~1150-1250 (C-O, ester), 700-800 (C-Cl), No broad O-H band | |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at ~232/234/236 (isotope pattern for 2 Cl) |
Experimental Protocols
The data presented in this guide were compiled from various spectroscopic databases and are consistent with results obtained using the following standard experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample (2,6-dichlorophenylacetic acid) or 10-20 µL of the liquid sample (ethanol, this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquids (Ethanol, this compound): A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solids (2,6-Dichlorophenylacetic acid): A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, the solid can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques used to generate ions.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizing the Chemical Transformation
The following diagram illustrates the synthetic pathway from the precursors to the final product.
Caption: Synthetic route to this compound.
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis and comparison of these compounds is depicted below.
Caption: Workflow for comparative spectroscopic analysis.
A Comparative Guide to Analytical Columns for the Separation of Ethyl 2-(2,6-dichlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of suitable analytical columns for the separation and analysis of Ethyl 2-(2,6-dichlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of specific published methods for this exact analyte, this comparison is built upon established chromatographic principles and data from the analysis of structurally related molecules, including dichlorinated aromatic compounds and other phenylacetic acid esters. We will explore viable options in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to guide researchers in selecting the optimal analytical approach for their specific needs.
Physicochemical Properties and Method Selection
Comparison of Recommended Analytical Columns
The selection of an appropriate analytical column is paramount for achieving optimal separation, resolution, and sensitivity. Below is a comparative overview of recommended column types for both GC and RP-HPLC analysis of this compound.
| Chromatographic Technique | Column Type | Stationary Phase | Separation Principle | Advantages | Considerations |
| Gas Chromatography (GC) | Capillary Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) | Based on volatility and polarity differences. The phenyl groups provide π-π interactions with the aromatic ring of the analyte. | High efficiency and resolution, suitable for volatile and semi-volatile compounds. Good for impurity profiling. | Requires the analyte to be thermally stable and volatile. |
| Gas Chromatography (GC) | Capillary Column | Mid-to-High Polarity (e.g., DB-17, DB-WAX) | Enhanced separation based on polarity. Can offer different selectivity for closely related impurities. | May provide better separation of polar impurities. | Higher bleed at elevated temperatures, potentially shorter column lifetime. |
| Reversed-Phase HPLC (RP-HPLC) | C18 (Octadecyl Silane) | Octadecylsilane bonded to silica | Hydrophobic interactions between the non-polar stationary phase and the analyte. | Versatile, widely applicable for neutral aromatic compounds.[2][3][4] Excellent for purity determination and quantification. | Requires a suitable UV chromophore for detection. Mobile phase optimization can be time-consuming. |
| Reversed-Phase HPLC (RP-HPLC) | Phenyl-Hexyl | Phenyl-Hexyl bonded to silica | Mixed-mode separation with hydrophobic and π-π interactions. | Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings of the stationary phase.[5] Can resolve isomers that co-elute on a C18 column. | May have different retention characteristics compared to C18, requiring method redevelopment. |
Experimental Protocols: A Guide to Method Development
As no specific validated methods for this compound are publicly available, the following protocols are provided as a starting point for method development.
Gas Chromatography (GC) Method Development
1. Recommended Initial Column and Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector (FID or MS): FID at 280 °C; MS transfer line at 280 °C, ion source at 230 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Diluent: Hexane or Ethyl Acetate.
2. Optimization Strategy:
-
Adjust the temperature ramp to improve the separation of closely eluting peaks.
-
For potential co-eluting isomers, consider a column with a different polarity, such as a 50% phenyl polysiloxane (e.g., DB-17) or a polyethylene glycol (WAX) phase. The separation of dichlorobenzene isomers has been demonstrated on various GC columns, indicating that selectivity can be achieved by exploring different stationary phases.[6][7][8]
Reversed-Phase HPLC (RP-HPLC) Method Development
1. Recommended Initial Column and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile or Methanol
-
-
Gradient: 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm. The phenyl ring should provide adequate UV absorbance.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50).
2. Optimization Strategy:
-
Adjust the gradient slope and initial/final mobile phase composition to optimize resolution.
-
If peak shape is poor, consider adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase, although this is generally more critical for acidic or basic analytes.
-
For improved separation of aromatic isomers or related substances, a Phenyl-Hexyl column can be evaluated to leverage π-π interactions.
Workflow for Column Selection and Method Development
The following diagram illustrates a logical workflow for selecting an appropriate analytical column and developing a separation method for this compound.
Caption: Workflow for analytical column selection and method development.
Conclusion
The separation of this compound can be effectively achieved by either Gas Chromatography or Reversed-Phase HPLC. For GC analysis, a standard 5% phenyl polysiloxane capillary column is a robust starting point, with the option of exploring more polar phases for challenging separations. For RP-HPLC, a C18 column is the workhorse for initial method development, while a Phenyl-Hexyl column offers an alternative selectivity that can be advantageous for resolving aromatic compounds. The choice between these techniques and columns will ultimately depend on the specific analytical requirements, such as the need for impurity profiling, the nature of the sample matrix, and the available instrumentation. The provided experimental protocols and workflow offer a solid foundation for developing a reliable and reproducible analytical method for this important pharmaceutical intermediate.
References
- 1. This compound | C10H10Cl2O2 | CID 11687291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparison of yields from different Ethyl 2-(2,6-dichlorophenyl)acetate synthesis methods
For researchers and professionals in the fields of chemical synthesis and drug development, the efficient production of key intermediates is paramount. Ethyl 2-(2,6-dichlorophenyl)acetate is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic methodologies for this compound, focusing on reaction yields and providing detailed experimental protocols.
Comparison of Synthetic Yields
The selection of a synthetic route is often a trade-off between yield, cost, safety, and environmental impact. The following table summarizes the reported yields for different methods of synthesizing this compound and its corresponding acid, 2,6-dichlorophenylacetic acid, which can be subsequently esterified.
| Starting Material | Key Intermediates | Product | Reported Yield (%) | Reference |
| 2,6-Dichlorotoluene | - | This compound (via carbonylation) then 2,6-Dichlorophenylacetic acid | 68.4% (overall for the acid) | [1] |
| 2,6-Dichlorobenzyl alcohol | 2,6-Dichlorobenzyl chloride, 2,6-Dichlorophenylacetonitrile | 2,6-Dichlorophenylacetic acid | 56-83% (overall for the acid) | [1] |
| 2,6-Dichlorotoluene | 2,6-Dichlorobenzyl chloride | 2,6-Dichlorobenzyl chloride | 61% | [2] |
| Cyclohexanone | 2,2,6,6-Tetrachlorocyclohexanone | 2,6-Dichlorophenylacetic acid | 95.6% (from tetrachlorocyclohexanone) | [1] |
Synthesis Workflow Overview
The following diagram illustrates the primary synthetic pathways for producing 2,6-dichlorophenylacetic acid, a direct precursor to this compound.
Caption: Synthetic pathways to 2,6-dichlorophenylacetic acid.
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes.
Method 1: Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorotoluene via Carbonylation
This method involves the direct carbonylation of 2,6-dichlorotoluene to form the ethyl ester, which is then hydrolyzed.
-
Step 1: Synthesis of Ethyl 2,6-dichlorophenylacetate (Intermediate).
-
This step requires the use of carbon monoxide under high temperature and pressure, which poses operational safety risks and requires specialized equipment.[1] A complex catalyst, for instance, formed by a transition metal like palladium chloride and a ligand such as Xantphos, is used in the presence of an alcohol.[1]
-
-
Step 2: Hydrolysis to 2,6-Dichlorophenylacetic Acid.
-
The intermediate ethyl ester is hydrolyzed to yield 2,6-dichlorophenylacetic acid. The overall yield for this two-step process to the acid is reported as 68.4%.[1]
-
Method 2: Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorobenzyl Alcohol
This multi-step synthesis offers an alternative route with a reported overall yield of 56-83% for the final acid.[1]
-
Step 1: Chlorination of 2,6-Dichlorobenzyl Alcohol.
-
2,6-Dichlorobenzyl alcohol is reacted with a chlorinating agent, such as thionyl chloride, to produce 2,6-dichlorobenzyl chloride.[1]
-
-
Step 2: Cyanation of 2,6-Dichlorobenzyl Chloride.
-
The resulting 2,6-dichlorobenzyl chloride is treated with sodium cyanide to yield 2,6-dichlorophenylacetonitrile.[1]
-
-
Step 3: Hydrolysis of 2,6-Dichlorophenylacetonitrile.
-
The nitrile is then hydrolyzed and acidified to produce 2,6-dichlorophenylacetic acid.[1]
-
A similar chlorination of 2,6-dichlorotoluene using dry chlorine at 180°C under UV irradiation has been reported to yield 2,6-dichlorobenzyl chloride in 61% yield after vacuum fractionation.[2]
Method 3: Synthesis of 2,6-Dichlorophenylacetic Acid from Cyclohexanone
This innovative route boasts a high yield in its final stages and utilizes readily available starting materials.
-
Step 1: Chlorination of Cyclohexanone.
-
Step 2: Condensation, Hydrolysis, Rearrangement, and Decarboxylation.
-
The 2,2,6,6-tetrachlorocyclohexanone is reacted with dimethyl malonate in the presence of a base like DBU. The reaction mixture is then treated with a strong base such as sodium hydroxide, followed by acidification. This sequence of reactions leads to the formation of 2,6-dichlorophenylacetic acid with a reported yield of 95.6% for these concluding steps.[1]
-
Esterification of 2,6-Dichlorophenylacetic Acid
Once 2,6-dichlorophenylacetic acid is obtained, it can be converted to this compound through standard esterification procedures, typically by reacting the acid with ethanol in the presence of an acid catalyst.
References
Navigating the Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate: An Economic Analysis of Competing Routes
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a critical factor in the journey from laboratory to market. Ethyl 2-(2,6-dichlorophenyl)acetate, a crucial building block in the synthesis of various pharmaceuticals, is no exception. This guide provides an in-depth economic analysis of three primary synthesis routes to its precursor, 2,6-dichlorophenylacetic acid, followed by the final esterification step. By examining raw material costs, reaction yields, and process complexities, this analysis aims to equip decision-makers with the data necessary to select the most economically viable pathway for their specific needs.
Executive Summary
Three principal synthetic pathways to 2,6-dichlorophenylacetic acid have been evaluated, each commencing from a different starting material: 2,6-dichlorotoluene, 2,6-dichlorobenzyl alcohol, or cyclohexanone. The final product, this compound, is then obtained through the esterification of the resulting acid. This analysis reveals that while the route starting from cyclohexanone appears to offer the most favorable economics due to its low-cost starting material and high reported yields, each pathway presents a unique set of advantages and disadvantages related to catalyst cost, operational safety, and waste management.
Comparative Analysis of Synthesis Routes
The economic viability of each synthesis route is heavily influenced by the cost of raw materials, the efficiency of each chemical transformation (yield), and the complexity of the overall process. The following sections break down each route, presenting available data in a structured format to facilitate comparison.
Route 1: From 2,6-Dichlorotoluene
This route involves the palladium-catalyzed carbonylation of 2,6-dichlorotoluene.
Workflow Diagram:
Caption: Synthesis of this compound from 2,6-Dichlorotoluene.
Economic and Experimental Data:
| Parameter | Value | Source/Notes |
| Starting Material | 2,6-Dichlorotoluene | - |
| Key Reagents | Carbon Monoxide, Palladium Chloride, Xantphos, tert-Butyl peroxy ether (TBP) | High-pressure CO raises safety and equipment cost concerns.[1] |
| Overall Yield | 68.4% (to the acid) | [1][2] |
| Raw Material Costs | ||
| 2,6-Dichlorotoluene | ~$5.55/kg (import price) | [3] Varies based on supplier and quantity. |
| Palladium-Xantphos Catalyst | High | A significant cost driver. |
| tert-Butyl peroxybenzoate | ~$100/kg (technical grade) | [4] Price can vary significantly. |
| Advantages | Fewer synthetic steps to the acid. | |
| Disadvantages | Use of high-pressure carbon monoxide, expensive and sensitive catalyst, potentially high energy input.[1] |
Experimental Protocol Snippet (Conceptual): The synthesis of 2,6-dichlorophenylacetic acid from 2,6-dichlorotoluene is typically carried out in a high-pressure reactor. 2,6-dichlorotoluene is reacted with carbon monoxide in the presence of an alcohol, a palladium catalyst (such as a complex of palladium chloride and a ligand like Xantphos), and an oxidant like tert-butyl peroxy ether. The resulting ester is then hydrolyzed to yield 2,6-dichlorophenylacetic acid.[1][2]
Route 2: From 2,6-Dichlorobenzyl Alcohol
This pathway proceeds via a nitrile intermediate.
Workflow Diagram:
Caption: Synthesis of this compound from 2,6-Dichlorobenzyl Alcohol.
Economic and Experimental Data:
| Parameter | Value | Source/Notes |
| Starting Material | 2,6-Dichlorobenzyl Alcohol | - |
| Key Reagents | Thionyl Chloride, Sodium Cyanide | Use of highly toxic sodium cyanide requires stringent safety protocols. |
| Overall Yield | 56-83% (to the acid) | [1] |
| Raw Material Costs | ||
| 2,6-Dichlorobenzyl Alcohol | ~$38 for 10g (lab scale) | [5] Industrial price is expected to be lower. |
| Thionyl Chloride | ~$100 for 500ml | [6] |
| Sodium Cyanide | ~$3,286 for 12kg | [7] |
| Advantages | Generally good yields, avoids high-pressure reactions. | |
| Disadvantages | Starting material can be expensive, use of highly toxic cyanide, generation of cyanide-containing waste streams.[1] |
Experimental Protocol Snippet (Conceptual): 2,6-Dichlorobenzyl alcohol is first chlorinated using thionyl chloride to produce 2,6-dichlorobenzyl chloride. This intermediate is then reacted with sodium cyanide in a suitable solvent to yield 2,6-dichlorophenylacetonitrile. The final step to obtain the carboxylic acid is the hydrolysis of the nitrile group under acidic or basic conditions.[1]
Route 3: From Cyclohexanone
This route represents a more classical organic synthesis approach involving ring transformation.
Workflow Diagram:
Caption: Synthesis of this compound from Cyclohexanone.
Economic and Experimental Data:
| Parameter | Value | Source/Notes |
| Starting Material | Cyclohexanone | - |
| Key Reagents | Chlorine, Malonic acid diester (e.g., diethyl malonate) | - |
| Overall Yield | High (93.7% for the final steps to the acid) | [1] |
| Raw Material Costs | ||
| Cyclohexanone | ~$0.97 - $2.03/kg | [8][9] Prices vary by region. |
| Diethyl Malonate | Varies | A common and relatively inexpensive reagent. |
| Advantages | Very cheap and readily available starting material, high reported yields, avoids expensive catalysts and highly toxic reagents like cyanide.[1] | |
| Disadvantages | Multi-step synthesis, potentially large volumes of waste from chlorination and subsequent steps. |
Experimental Protocol Snippet (Conceptual): The synthesis begins with the chlorination of cyclohexanone to form 2,2,6,6-tetrachlorocyclohexanone. This intermediate then undergoes a condensation reaction with a malonic acid diester. A series of subsequent reactions including dehydrochlorination, hydrolysis, rearrangement, acidification, and decarboxylation leads to the formation of 2,6-dichlorophenylacetic acid.[1]
Final Step: Esterification
The final step in the synthesis of this compound is the esterification of 2,6-dichlorophenylacetic acid with ethanol, typically in the presence of an acid catalyst. This is a well-established and generally high-yielding reaction. The economic impact of this step is primarily related to the cost of ethanol, the catalyst, and the energy required for the reaction and subsequent purification, which may involve distillation.[4]
Techno-Economic Considerations for Esterification: The choice between batch and continuous processing for the esterification step can significantly impact the overall economics.[10][11]
-
Batch processing offers flexibility and is often favored for smaller production volumes or when multiple products are manufactured in the same equipment.[12]
-
Continuous processing , particularly reactive distillation, can offer significant cost savings for large-scale production by integrating reaction and separation, leading to higher conversions, reduced energy consumption, and lower capital costs.[4][13]
Conclusion and Recommendations
Based on the available data, the synthesis route starting from cyclohexanone (Route 3) presents the most promising economic profile for the large-scale production of this compound. The primary advantages are the very low cost of the starting material and the high reported yields in the later stages of the synthesis. While it involves multiple steps, the avoidance of expensive catalysts and highly toxic reagents makes it an attractive option from both a cost and safety perspective.
Route 1 (from 2,6-dichlorotoluene) is hampered by the high cost and safety concerns associated with the palladium catalyst and high-pressure carbon monoxide. This route may be more suitable for smaller-scale synthesis where the cost of the catalyst is less of a prohibitive factor.
Route 2 (from 2,6-dichlorobenzyl alcohol) is a viable option but is likely to be more expensive than the cyclohexanone route due to the higher cost of the starting material. The use of sodium cyanide also introduces significant safety and waste disposal challenges that must be carefully managed, adding to the operational costs.
For the final esterification step, a thorough process simulation and economic analysis, such as those performed using Aspen Plus, would be beneficial to determine the optimal processing strategy (batch vs. continuous) based on the desired production scale.[4][13]
It is recommended that further process development and optimization studies be conducted, particularly for the cyclohexanone route, to validate the high yields on an industrial scale and to optimize the multi-step sequence to minimize waste and energy consumption. A detailed cost analysis of the entire process, including work-up, purification, and waste treatment, would be necessary for a definitive economic assessment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. zauba.com [zauba.com]
- 4. Simulation of Ethyl Acetate Production Using Reactive Distillation » SANILCO PROVIDE YOUR CHALLENGES SOLUTION [chemengproj.ir]
- 5. Cyclohexanone Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 7. thomassci.com [thomassci.com]
- 8. imarcgroup.com [imarcgroup.com]
- 9. businessanalytiq.com [businessanalytiq.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Investment Analysis of Batch Versus Continuous Pharmaceutical Manufacturing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cerionnano.com [cerionnano.com]
- 13. ijert.org [ijert.org]
Safety Operating Guide
Proper Disposal of Ethyl 2-(2,6-dichlorophenyl)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(2,6-dichlorophenyl)acetate, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this substance can cause skin and serious eye irritation, and may cause an allergic skin reaction[1].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber), tested according to EN 374[1].
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an industrial combustion plant[1]. Do not dispose of this chemical down the drain or into the environment[1][3].
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).
-
-
Handling Contaminated Materials:
-
Any materials, such as personal protective equipment, absorbent pads, or empty containers that have come into contact with this compound should be treated as hazardous waste.
-
Contaminated packaging and materials should be disposed of in the same manner as the chemical itself[1]. Completely emptied packages may be recycled if permissible by local regulations[1].
-
Quantitative Data Summary
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [1] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | [1] |
| Recommended Disposal Method | Dispose of contents/container to an industrial combustion plant. | [1] |
| Environmental Precautions | Do not empty into drains. Avoid release to the environment. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-(2,6-dichlorophenyl)acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(2,6-dichlorophenyl)acetate. The following procedural steps are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves should be worn.[4][5] Gloves must be inspected before use and proper removal technique should be followed to avoid skin contact.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles with side-shields are required.[6][7] A face shield should be worn over goggles when there is a splash hazard.[7][8] |
| Skin and Body Protection | Laboratory Coat or Chemical Resistant Suit | A fully buttoned lab coat is the minimum requirement.[4] For larger quantities or in case of a spill, a chemical-resistant suit (e.g., Tyvek) is recommended.[5][7] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably a fume hood.[1][3] If ventilation is inadequate or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][9] |
Operational Plan: Handling and Storage
Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4][10] All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or dust.[2][3] Use non-sparking tools to prevent ignition sources.[6] Wash hands thoroughly after handling.[1][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][6]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Response Plan
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected skin with large amounts of water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
| Small Spill | For small spills (that can be cleaned up in under 10 minutes), absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[4][11] Place the absorbed material in a sealed container for disposal as hazardous waste.[4] |
| Large Spill | Evacuate the area immediately and secure it.[4] Notify others in the vicinity. If there is an immediate threat of fire or the spill is uncontained, call emergency services.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures:
-
Waste Characterization: This compound is a halogenated organic material and should be treated as hazardous waste.
-
Containerization: Collect waste in a suitable, labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[2] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2] Contaminated packaging should be disposed of as unused product.[2] Do not allow the product to enter drains or waterways.[1]
Hierarchy of Controls for Chemical Safety
Caption: The hierarchy of controls for mitigating chemical hazards.
References
- 1. aksci.com [aksci.com]
- 2. capotchem.com [capotchem.com]
- 3. chemos.de [chemos.de]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. quora.com [quora.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. nj.gov [nj.gov]
- 11. greenfield.com [greenfield.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
